D-Ribose-13C
Description
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Properties
CAS No. |
70849-24-0 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-CEQZBKKVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
Ribose-1-13C; D-(-)-Ribose-1-13C; |
Origin of Product |
United States |
Foundational & Exploratory
The Role of D-Ribose-13C in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. While 13C-labeled glucose and glutamine have traditionally been the workhorses of metabolic flux analysis (MFA), the use of other specifically labeled substrates offers unique advantages for dissecting complex metabolic networks. This technical guide focuses on the role of D-Ribose labeled with Carbon-13 (D-Ribose-13C) in metabolic research. D-ribose is a central molecule in cellular metabolism, serving as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA and DNA), and the coenzyme nicotinamide adenine dinucleotide (NAD).[1] Administering 13C-labeled D-ribose allows researchers to trace its metabolic fate, providing direct insights into the pentose phosphate pathway (PPP), nucleotide biosynthesis, and salvage pathways.
While the direct use of this compound as a primary tracer is less common than 13C-glucose, its application, particularly in studying nucleotide salvage pathways, provides valuable information that can be complementary to traditional tracer strategies. This guide will delve into the core applications of this compound, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the key metabolic pathways and experimental workflows.
Core Applications of this compound in Metabolic Research
The primary role of this compound in metabolic research is to trace the flux of ribose into various biosynthetic and catabolic pathways. This allows for the quantification of pathway activities that are often difficult to resolve using other tracers.
Tracing the Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[2][3] While 13C-glucose tracers are commonly used to estimate PPP flux, the analysis can be complex due to the reversible reactions of the non-oxidative PPP and the scrambling of carbon atoms.[2][4]
Using this compound can, in specific experimental contexts, offer a more direct method to probe the fate of ribose and its entry into and exit from the PPP. For instance, by supplying cells with uniformly labeled [U-13C5]D-ribose, researchers can track the incorporation of the intact five-carbon ribose unit into nucleotides or its conversion to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate via the non-oxidative PPP.
Elucidating Nucleotide Biosynthesis and Salvage Pathways
Nucleotides can be synthesized de novo from R5P, amino acids, CO2, and one-carbon units, or they can be recycled through salvage pathways from the breakdown of nucleic acids and nucleotides.[5] this compound is a powerful tool for dissecting the relative contributions of these pathways.
A notable application is the use of 13C-labeled nucleosides, such as [13C5]uridine, where the ribose moiety is labeled.[3][6] This allows for the direct tracing of salvaged ribose. The labeled ribose can be tracked as it is incorporated into the nucleotide pool or catabolized and funneled into central carbon metabolism.[6] This approach has been instrumental in demonstrating that under glucose-limiting conditions, the ribose from uridine can be a significant fuel source, entering glycolysis and the TCA cycle.[3][6]
Quantitative Data from this compound Tracing Studies
The available quantitative data on the direct use of this compound as a primary tracer is limited. However, studies using uridine-derived 13C-ribose provide valuable insights into the metabolic fate of salvaged ribose.
A study on pancreatic ductal adenocarcinoma (PDA) cell lines demonstrated that under low glucose conditions, these cells preferentially utilize uridine.[3] Tracing experiments with [13C5]uridine revealed the incorporation of the labeled ribose-derived carbon into various downstream metabolites.
Table 1: Mass Isotopologue Distribution of 13C5-Uridine Ribose-Derived Carbon in Pancreatic Cancer Cells [3]
| Metabolite | M+1 | M+2 | M+3 | M+4 | M+5 |
| Uridine | - | - | - | - | ~30% |
| Pyrimidines | - | - | - | - | Significant Labeling |
| Purines | - | - | - | - | Significant Labeling |
| Glycolytic Intermediates | Significant Labeling | Significant Labeling | Significant Labeling | - | - |
| TCA Cycle Intermediates | Significant Labeling | Significant Labeling | - | - | - |
Note: This table summarizes the findings presented in the source material. The term "Significant Labeling" is used where precise numerical values were not provided in the abstract but the presence of labeling was clearly indicated.
These findings highlight that salvaged ribose is not only used for nucleotide synthesis but can also be a significant source of carbon for central energy metabolism, particularly in cancer cells under nutrient stress.
Experimental Protocols
Detailed experimental protocols for the direct administration of this compound are not as widely published as those for 13C-glucose. However, based on existing 13C tracer methodologies and the uridine tracing study, a general protocol for cell culture experiments can be outlined.
General Protocol for 13C-Ribose Tracing in Adherent Mammalian Cells
This protocol is adapted from general stable isotope tracing protocols and the specific details of the [13C5]uridine tracing experiments.[3][6][7]
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing base medium (e.g., DMEM or RPMI 1640) lacking the standard carbon source (e.g., glucose) with the desired concentration of this compound (e.g., [U-13C5]D-ribose) or a 13C-labeled nucleoside (e.g., [13C5]uridine).
-
The concentration of the tracer should be optimized for the specific cell line and experimental question.
2. Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Quickly wash the cells with a buffer or medium lacking the unlabeled carbon source to minimize carryover.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a time course determined by the metabolic pathway of interest. For rapid pathways like glycolysis and the PPP, time points can range from minutes to a few hours. For steady-state labeling, longer incubation times (e.g., 24-48 hours) may be necessary.
3. Metabolite Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) or by adding a cold quenching solution (e.g., 80% methanol).
-
Scrape the cells in a cold extraction solvent (e.g., 80% methanol) and transfer to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., water/acetonitrile for LC-MS).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
The LC method should be optimized to separate the metabolites of interest.
-
Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites.
5. Data Analysis:
-
Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of all its isotopologues.
-
Correct the raw MIDs for the natural abundance of 13C.
-
Use the corrected MIDs to calculate metabolic fluxes using software packages like INCA, Metran, or OpenFlux.
Visualizing Metabolic Pathways and Workflows
D-Ribose Metabolism and Tracing Fates
The following diagram illustrates the central position of D-ribose in metabolism and the potential fates of a 13C label from this compound.
Experimental Workflow for 13C-Ribose Tracer Studies
The following diagram outlines the key steps in a typical 13C-ribose tracer experiment.
Rationale and Considerations for Using this compound
The choice of an isotopic tracer is a critical aspect of experimental design in metabolic research.[8][9] While 13C-glucose is versatile, this compound can be advantageous in specific scenarios:
-
Directly Probing Ribose Uptake and Metabolism: this compound provides a direct way to measure the cellular uptake and subsequent metabolic fate of exogenous ribose, which can be particularly relevant in studying conditions where ribose supplementation is considered therapeutic.
-
Deconvoluting the Non-oxidative PPP: By introducing labeled ribose, it is possible to more directly trace the flow of carbons through the reversible reactions of the non-oxidative PPP, which can be challenging to interpret with glucose tracers alone.
-
Investigating Nucleotide Salvage: As demonstrated by the [13C5]uridine studies, labeled ribose within a nucleoside is an excellent tool for quantifying the contribution of nucleotide salvage pathways to both the nucleotide pool and central carbon metabolism.[3][6]
Limitations and Considerations:
-
Cost and Availability: Positional and uniformly labeled this compound can be more expensive and less readily available than standard 13C-glucose tracers.
-
Physiological Relevance: The concentration of extracellular ribose is typically much lower than that of glucose, so experiments using high concentrations of this compound may not fully reflect physiological conditions.
-
Metabolic Perturbations: The introduction of a high concentration of an alternative carbon source like ribose could potentially alter the metabolic state of the cells, which needs to be considered when interpreting the results.
Conclusion
This compound is a valuable, albeit less commonly used, tool in the metabolic researcher's arsenal. Its strength lies in its ability to directly trace the metabolic fate of the ribose moiety, offering unique insights into the pentose phosphate pathway and, most notably, nucleotide salvage pathways. While the body of literature detailing its use is not as extensive as that for 13C-glucose, the existing studies, particularly those employing 13C-labeled nucleosides, demonstrate its potential to unravel complex metabolic phenotypes, especially in the context of cancer metabolism and nutrient stress. As the field of metabolomics continues to advance, the strategic use of specialized tracers like this compound will be crucial for gaining a more complete and nuanced understanding of cellular metabolism in health and disease.
References
- 1. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 3. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. embopress.org [embopress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Illuminating Cellular Metabolism: A Technical Guide to D-Ribose-¹³C Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-Ribose-¹³C as a powerful tool for dissecting cellular metabolism. Stable isotope tracers are indispensable in modern metabolic research, and positionally labeled ribose offers a unique lens through which to view specific and crucial biochemical pathways. This document provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and visualization of metabolic networks traced with D-Ribose-¹³C.
Introduction to D-Ribose-¹³C in Metabolic Tracing
D-Ribose is a central molecule in cellular metabolism, forming the backbone of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). It is primarily synthesized through the Pentose Phosphate Pathway (PPP), a critical branch of glucose metabolism that also produces NADPH for reductive biosynthesis and antioxidant defense. By introducing D-Ribose labeled with the stable isotope carbon-13 (¹³C) at specific positions, researchers can trace the fate of these carbon atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the precise quantification of metabolic fluxes and the elucidation of pathway activities under various physiological and pathological conditions.[1][2][3][4][5]
The use of ¹³C-labeled D-Ribose is particularly advantageous for studying:
-
Pentose Phosphate Pathway (PPP) activity: Directly tracing the incorporation of ribose into the nucleotide pool and its interconversion with glycolytic intermediates provides a clear measure of PPP flux.[6][7][8]
-
Nucleotide biosynthesis and salvage: Quantifying the rate of de novo nucleotide synthesis versus salvage pathways.[9][10]
-
Ribose contribution to central carbon metabolism: Understanding how exogenous or endogenous ribose feeds into glycolysis and the TCA cycle.
-
Metabolic reprogramming in disease: Investigating alterations in these pathways in cancer, metabolic disorders, and other diseases.[11][12]
This guide will focus on the practical application of D-Ribose-¹³C, providing the necessary information to design, execute, and interpret these powerful experiments.
Core Metabolic Pathways Traced by D-Ribose-¹³C
The journey of the ¹³C label from D-Ribose begins with its uptake by the cell and phosphorylation to Ribose-5-phosphate (R5P). From there, it can enter several key metabolic routes.
Pentose Phosphate Pathway (PPP) and Nucleotide Synthesis
The most direct fate of R5P is its conversion to phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo and salvage pathways of nucleotide biosynthesis. By using uniformly labeled [U-¹³C₅]-D-Ribose, all five carbons of the resulting ribose moiety in nucleotides will be labeled. This allows for the direct measurement of the rate of new nucleotide synthesis.
Interconversion with Glycolysis
The non-oxidative branch of the PPP allows for the interconversion of pentose phosphates with intermediates of glycolysis, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). When cells are supplied with [U-¹³C₅]-D-Ribose, the ¹³C labels can be traced into these glycolytic intermediates and further downstream to pyruvate and lactate. The specific pattern of ¹³C labeling (isotopologue distribution) in these molecules provides quantitative information about the direction and magnitude of the flux through the non-oxidative PPP.
Experimental Design and Protocols
A successful D-Ribose-¹³C tracing experiment requires careful planning and execution. The following sections outline a general workflow and detailed protocols.
Experimental Workflow
The overall workflow for a typical ¹³C metabolic flux analysis experiment is depicted below. It involves cell culture with the labeled substrate, quenching of metabolic activity, extraction of metabolites, analytical measurement of isotopic labeling, and computational analysis to determine metabolic fluxes.[1]
Detailed Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with dialyzed fetal bovine serum (to minimize unlabeled ribose and other metabolites), and the desired concentration of D-Ribose-¹³C (e.g., [U-¹³C₅]-D-Ribose). The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed D-Ribose-¹³C labeling medium.
-
Incubation: Incubate the cells for the desired period. For steady-state analysis, a longer incubation (e.g., 24 hours) is typically required to ensure isotopic equilibrium in downstream metabolites like nucleotides.[13] For dynamic flux analysis, a time course with multiple shorter time points (e.g., 0, 5, 15, 30, 60 minutes) is performed.
2. Quenching and Metabolite Extraction:
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold extraction solvent. A commonly used solvent is 80% methanol.[14]
-
Extraction: Scrape the cells in the presence of the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex vigorously to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This extract can be stored at -80°C until analysis.
3. Analytical Techniques:
-
Mass Spectrometry (MS): The most common analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][6] These techniques separate the individual metabolites and then measure the mass-to-charge ratio of the resulting ions. The incorporation of ¹³C results in a predictable mass shift, allowing for the quantification of the different isotopologues of each metabolite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to determine the positional enrichment of ¹³C within a metabolite's carbon skeleton.[11][15][16] This provides detailed information about the specific reaction pathways that were active.
Data Presentation and Interpretation
The primary output of a D-Ribose-¹³C tracing experiment is the mass isotopologue distribution (MID) for various metabolites of interest. This data can be used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).[17][18]
Quantitative Data Summary
The following tables provide a representative summary of the kind of quantitative data that can be obtained from a [U-¹³C₅]-D-Ribose tracing experiment in a hypothetical cancer cell line compared to a control cell line.
Table 1: Fractional Enrichment of ¹³C in Key Metabolites
| Metabolite | Control Cells (Fractional ¹³C Enrichment) | Cancer Cells (Fractional ¹³C Enrichment) |
| Ribose-5-Phosphate | 0.95 ± 0.02 | 0.96 ± 0.01 |
| ATP (Ribose moiety) | 0.65 ± 0.04 | 0.85 ± 0.03 |
| Lactate | 0.15 ± 0.02 | 0.35 ± 0.04 |
| Glutamate | 0.05 ± 0.01 | 0.10 ± 0.02 |
Fractional enrichment represents the proportion of the metabolite pool that is labeled with ¹³C.
Table 2: Estimated Relative Metabolic Fluxes (Normalized to Ribose Uptake)
| Metabolic Flux | Control Cells (Relative Flux) | Cancer Cells (Relative Flux) |
| Ribose -> Nucleotide Synthesis | 0.70 | 0.90 |
| Ribose -> Glycolysis (via non-oxidative PPP) | 0.25 | 0.45 |
| Glycolysis -> Lactate Secretion | 0.85 | 0.95 |
| Pyruvate -> TCA Cycle | 0.10 | 0.05 |
Interpretation of Results
The hypothetical data in the tables suggest that the cancer cells exhibit a higher rate of nucleotide synthesis from exogenous ribose, as indicated by the higher fractional enrichment in the ribose moiety of ATP and the higher relative flux. Furthermore, the cancer cells show an increased flux of ribose-derived carbons into glycolysis and lactate production, a hallmark of the Warburg effect. The reduced entry of pyruvate into the TCA cycle in cancer cells is also consistent with this metabolic phenotype.
Conclusion
D-Ribose-¹³C is a versatile and powerful tracer for investigating central carbon metabolism, particularly the pentose phosphate pathway and nucleotide biosynthesis. The methodologies outlined in this guide provide a framework for researchers to design and implement robust stable isotope tracing experiments. The ability to quantitatively measure metabolic fluxes provides unprecedented insight into the metabolic reprogramming that occurs in various diseases and offers a valuable tool for the development of novel therapeutic strategies that target cellular metabolism. The continued development of analytical technologies and computational modeling will further enhance the utility of D-Ribose-¹³C in advancing our understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hyperpolarized 13C Spectroscopy and an NMR-Compatible Bioreactor System for the Investigation of Real-Time Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-resolution 13C metabolic flux analysis - ProQuest [proquest.com]
Unveiling Novel Metabolic Landscapes: A Technical Guide to D-Ribose-13C Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of metabolic pathways within a cell governs its physiological state, and alterations in these pathways are often hallmarks of disease. The ability to map and quantify metabolic fluxes is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for elucidating the intricacies of cellular metabolism. Among the various stable isotope tracers, D-Ribose-13C offers a unique window into fundamental biosynthetic pathways, including nucleotide synthesis and the pentose phosphate pathway (PPP). This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for utilizing this compound in the discovery and characterization of novel metabolic pathways.
Core Principles of 13C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] When combined with the use of 13C-labeled substrates, such as this compound, it becomes a powerful technique known as 13C-MFA. The core principle of 13C-MFA lies in tracing the path of the 13C isotope as it is incorporated into various downstream metabolites.[2]
By providing cells with a substrate where some of the natural 12C atoms are replaced by the heavier 13C isotope, researchers can track the transformation of this substrate through metabolic networks.[3] Mass spectrometry (MS) is then used to measure the mass shifts in metabolites resulting from the incorporation of 13C.[4] The specific patterns of 13C labeling in different metabolites, known as mass isotopomer distributions, provide a wealth of information about the relative activities of different metabolic pathways.[5]
D-Ribose is a five-carbon sugar that is a central component of essential biomolecules such as ATP, RNA, and DNA.[6][7] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, which is a key intermediate in the pentose phosphate pathway and a precursor for nucleotide biosynthesis.[8] By using D-Ribose labeled with 13C, researchers can directly probe the fluxes through these critical pathways.
Experimental Protocols
The successful implementation of a this compound tracing experiment requires careful planning and execution of several key steps, from cell culture to data analysis. The following protocols provide a detailed methodology for conducting such experiments in adherent mammalian cells.
Cell Culture and 13C-Labeling
This protocol outlines the steps for culturing cells and introducing the this compound tracer.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium
-
This compound (e.g., [U-13C5]D-ribose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 50-80% confluency at the time of the experiment. The optimal cell number should be determined for each cell line to ensure sufficient material for MS analysis.[9]
-
Pre-incubation: One hour before introducing the labeled substrate, replace the standard culture medium with a fresh medium supplemented with 10% dFBS. Using dialyzed serum is crucial to minimize the presence of unlabeled small molecules.[9]
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with the desired concentration of this compound. The concentration should be optimized based on the experimental goals.
-
Initiation of Labeling: At the start of the labeling period, aspirate the pre-incubation medium and quickly wash the cells once with the base medium (without glucose or ribose) to remove any residual unlabeled sugars. This wash step should be brief (less than 30 seconds) to minimize metabolic stress.[9]
-
Incubation: Immediately add the pre-warmed this compound labeling medium to the cells. Incubate the cells for the desired duration. The incubation time will depend on the specific pathways being investigated and whether a metabolic steady-state or kinetic flux is being measured.
Metabolite Extraction
This protocol details the process of quenching metabolic activity and extracting intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
Procedure:
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol to the cells.[10]
-
Cell Lysis and Collection: Place the culture plates on a bed of dry ice. Scrape the frozen cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.[11]
-
Vortexing and Centrifugation: Vortex the tubes vigorously to ensure complete cell lysis and protein precipitation. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to new clean tubes. At this point, the samples can be stored at -80°C until analysis.[10]
Sample Preparation for Mass Spectrometry
This protocol describes the final steps to prepare the metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagents (for GC-MS)
-
LC-MS grade water and solvents
Procedure for LC-MS:
-
Solvent Evaporation: Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a solvent compatible with the LC method. The reconstitution volume should be optimized based on the initial cell number and the sensitivity of the mass spectrometer.[9]
Procedure for GC-MS:
-
Solvent Evaporation: Dry the metabolite extracts using a vacuum concentrator.
-
Derivatization: Many polar metabolites are not volatile enough for GC-MS analysis and require a derivatization step to increase their volatility. A common method is silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS). The specific derivatization protocol will depend on the metabolites of interest.[3][12]
Data Presentation and Interpretation
The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of various metabolites. This data can be used to calculate metabolic fluxes and identify active pathways.
Quantitative Data Summary
The following table provides an illustrative example of how quantitative flux data from a hypothetical this compound experiment could be presented. The values represent the relative flux through key metabolic pathways, normalized to the rate of D-ribose uptake.
| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treated) | Fold Change |
| Pentose Phosphate Pathway | Ribose-5-phosphate -> PRPP | 100 | 120 | 1.2 |
| Oxidative PPP | 30 | 25 | 0.83 | |
| Non-oxidative PPP | 70 | 95 | 1.36 | |
| Nucleotide Synthesis | de novo Purine Synthesis | 40 | 55 | 1.38 |
| de novo Pyrimidine Synthesis | 25 | 30 | 1.2 | |
| Glycolysis | Fructose-6-P -> G3P | 15 | 10 | 0.67 |
Note: This data is illustrative and serves as an example of how to present quantitative flux analysis results.
Mass Isotopomer Distribution Analysis
The raw data from the mass spectrometer will be in the form of mass isotopomer distributions for each detected metabolite. This data needs to be corrected for the natural abundance of 13C.[5] The corrected MIDs can then be used to infer the pathways through which the 13C from D-ribose has traveled. For example, the detection of M+5 labeled ribose-5-phosphate would indicate direct phosphorylation of the administered [U-13C5]D-ribose. The labeling patterns of downstream metabolites like purine and pyrimidine nucleotides will reveal the extent to which de novo synthesis pathways are active.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following are examples of diagrams that can be generated using the Graphviz (DOT language) to represent experimental workflows and metabolic pathways.
Experimental Workflow
D-Ribose Metabolism and Associated Pathways
Discovery of Novel Metabolic Pathways
A key application of this compound tracing is the potential for discovering previously uncharacterized metabolic pathways. By observing unexpected labeling patterns in metabolites, researchers can infer the existence of novel enzymatic reactions or entire pathways.
For instance, if this compound administration leads to the labeling of a metabolite that is not a known product of the pentose phosphate pathway or nucleotide synthesis, it would suggest an alternative metabolic fate for ribose. Further investigation, including the identification of the labeled metabolite and the enzymes involved, could lead to the characterization of a novel pathway.
One approach to pathway discovery involves a combination of 13C-assisted metabolism analysis and genomics. By identifying gene clusters that are co-regulated with the observed metabolic phenotype, researchers can pinpoint candidate enzymes responsible for the novel transformations.[3]
Applications in Drug Development
The ability to quantitatively map metabolic pathways has significant implications for drug development. By understanding how a disease state alters metabolic fluxes, researchers can identify potential drug targets. For example, if a particular pathway is upregulated in cancer cells, enzymes in that pathway could be targeted for inhibition.
This compound tracing can be used to assess the mechanism of action of a drug by observing how it perturbs metabolic fluxes. If a drug is designed to inhibit a specific enzyme, a this compound experiment can confirm this by showing a decrease in flux through the targeted reaction and a potential rerouting of metabolites through alternative pathways. This information is invaluable for optimizing drug efficacy and minimizing off-target effects.
Conclusion
This compound metabolic tracing is a powerful and versatile technique for the quantitative analysis of cellular metabolism. By providing a direct readout of fluxes through the pentose phosphate pathway and nucleotide biosynthesis, it offers unique insights into fundamental cellular processes. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to employ this technology for the discovery and characterization of novel metabolic pathways, ultimately advancing our understanding of health and disease.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naturalbiohealth.com [naturalbiohealth.com]
- 7. codeage.com [codeage.com]
- 8. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ribose-13C as a Tracer in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate network of metabolic pathways that underpin cellular function. Among the various tracers utilized, D-Ribose labeled with Carbon-13 (D-Ribose-13C) offers a unique window into critical biosynthetic and redox pathways. While cells are often supplied with 13C-labeled glucose, the subsequent analysis of the isotopic enrichment in ribose moieties, particularly within nucleotides, provides a powerful readout for the activity of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, and it is fundamental for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating pentose sugars like ribose-5-phosphate, the backbone of nucleotides and nucleic acids.
This technical guide provides a comprehensive overview of the application of this compound, primarily through the analysis of labeled ribose derived from 13C-glucose, as a tracer in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing experiments focused on the pentose phosphate pathway and nucleotide biosynthesis. This document details the core metabolic pathways, provides explicit experimental protocols for cell culture, sample preparation, and analysis via mass spectrometry and nuclear magnetic resonance spectroscopy, and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the concepts and methodologies.
Core Metabolic Pathways Traced by 13C-Labeled Ribose
The journey of the 13C label from a precursor like glucose to its incorporation into ribose reveals the dynamics of central carbon metabolism. The primary pathway of interest is the Pentose Phosphate Pathway (PPP).
The Pentose Phosphate Pathway (PPP)
The PPP is a cytosolic pathway that can be divided into two main branches: the oxidative and the non-oxidative phase.[1]
-
Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. This phase is critical for maintaining a reduced state within the cell and for providing the reducing power for biosynthetic reactions.
-
Non-oxidative Phase: This series of reversible reactions interconverts pentose phosphates, including ribose-5-phosphate, with intermediates of glycolysis such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2] This phase allows the cell to adapt the output of the PPP to its specific metabolic needs, whether it be nucleotide synthesis or the generation of glycolytic intermediates.
The labeling pattern of ribose-5-phosphate derived from specifically labeled glucose precursors provides a quantitative measure of the relative flux through the oxidative and non-oxidative branches of the PPP.[3][4][5] For instance, using [1,2-13C2]glucose allows for the differentiation of ribose synthesized through the oxidative PPP versus the non-oxidative PPP.[6]
Nucleotide Biosynthesis
Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. The incorporation of 13C-labeled ribose into the nucleotide pool is a direct reflection of de novo nucleotide synthesis. By measuring the isotopic enrichment of ribose in RNA, researchers can gain insights into the rate of nucleotide production and overall nucleic acid synthesis.[7]
Visualizing Metabolic Pathways and Experimental Workflows
Pentose Phosphate Pathway Diagram
Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative branches.
Experimental Workflow for 13C Tracing
Caption: A typical experimental workflow for 13C-based metabolic flux analysis.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing 13C-labeled glucose to probe the pentose phosphate pathway and downstream metabolism.
Table 1: Glucose Metabolism Fluxes in Cerebellar Granule Neurons
| Metabolic Fate of Glucose | Percentage of Glucose Flux |
| Glycolysis | 52 ± 6% |
| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |
| Oxidative PPP / De novo Nucleotide Synthesis | 29 ± 8% |
| Conversion to Pyruvate | 62 ± 6% |
| Mitochondrial Oxidation | 16 ± 1% |
| Lactate Export | 46 ± 6% |
Data adapted from a study on cerebellar granule neurons metabolizing [1,2-13C2]glucose.[8]
Table 2: Mass Isotopomer Distribution in Ribose from Hep G2 Cells
| Ribose Isotopomer | Description |
| [1-13C]-ribose | Single 13C label at the first carbon |
| [5-13C]-ribose | Single 13C label at the fifth carbon |
| [1,2-13C2]-ribose | Double 13C label at the first and second carbons |
| [4,5-13C2]-ribose | Double 13C label at the fourth and fifth carbons |
This table describes the observed 13C distribution in ribose isotopomers from human hepatoma cells (Hep G2) incubated with [1,2-13C2]glucose. The relative abundances of these isotopomers are used to calculate flux through the PPP.[3][4][5]
Table 3: Pentose Cycle Activity in Hep G2 Cells
| Tracer(s) Used | Pentose Cycle Activity (% of Glucose Flux) |
| [1,2-13C2]glucose | 5.73 ± 0.52% |
| [1-13C] and [6-13C]glucose | 5.55 ± 0.73% |
This table compares the calculated pentose cycle activity in Hep G2 cells using different 13C-labeled glucose tracers, demonstrating the consistency of the method.[3][4][5]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a 13C tracing experiment to analyze ribose labeling and determine pentose phosphate pathway flux.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., A549, Hep G2) in a 10-cm dish and culture in standard growth medium (e.g., high-glucose DMEM supplemented with 10% FBS and antibiotics) until they reach approximately 80% confluency.[9]
-
Media Preparation: Prepare the labeling medium by dissolving the 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or a mixture of [U-13C6]glucose and [1-13C]glucose) in glucose-free DMEM to the desired final concentration (e.g., 25 mM).[9] Supplement the medium with dialyzed FBS to minimize interference from unlabeled glucose and other metabolites in the serum.
-
Initiation of Labeling: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary between cell lines and should be determined empirically, but a common starting point is 6 to 24 hours.[9][10] To verify steady state, isotopic labeling can be measured at two different time points (e.g., 18 and 24 hours).[10]
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol to the dish and place it on dry ice for 10 minutes.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of Ribose Isotopomers
-
Derivatization: To make the polar metabolites volatile for GC-MS analysis, a two-step derivatization is typically performed.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Use a suitable GC column (e.g., a DB-5ms) and a temperature gradient to separate the derivatized metabolites.
-
Ionization and Detection: Use electron ionization (EI) to fragment the molecules and a mass analyzer (e.g., a quadrupole) to detect the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Peak Identification: Identify the peak corresponding to derivatized ribose based on its retention time and mass spectrum.
-
Isotopomer Distribution: Determine the mass isotopomer distribution (MID) of ribose by analyzing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.) of a characteristic fragment ion.
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of 13C and other heavy isotopes.[11]
-
Protocol 4: NMR Spectroscopy Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition:
-
Data Analysis:
-
Metabolite Identification: Identify the signals corresponding to ribose by comparing the chemical shifts to spectral databases.
-
Isotopomer Analysis: Analyze the 13C satellites in the 1H spectrum or the multiplet patterns in the 13C spectrum to determine the positional enrichment of 13C in the ribose molecule.[6]
-
Conclusion
The use of 13C-labeled precursors to trace the metabolic fate of carbon atoms into the ribose moiety of nucleotides is a robust and informative method for studying the pentose phosphate pathway and de novo nucleotide synthesis. This technical guide provides a framework for researchers to employ this powerful technique in their own studies. By carefully designing experiments, following detailed protocols for sample handling and analysis, and correctly interpreting the resulting isotopic enrichment data, it is possible to gain significant insights into cellular metabolism in both health and disease. The methodologies and data presented herein serve as a valuable resource for scientists in academic research and in the pharmaceutical industry, aiding in the discovery of novel therapeutic targets and the development of new drugs.
References
- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
The Metabolic Journey of D-Ribose: A 13C-Labeling Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a five-carbon monosaccharide, is a fundamental building block for life, forming the backbone of RNA and key energy-carrying molecules like adenosine triphosphate (ATP).[1] Its synthesis and subsequent metabolic fate are intricately linked to central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Understanding the dynamics of D-ribose metabolism is crucial for various fields, including cancer research, metabolic disorders, and the development of antiviral and anti-cancer therapies.[1] Stable isotope labeling with 13C, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful lens to trace the flow of carbon atoms through these complex metabolic networks. This technical guide delves into the core principles of D-ribose metabolism, offering a detailed look at how 13C labeling studies unravel its intricate pathways and providing practical insights for researchers in the field.
Core Metabolic Pathways
D-ribose is endogenously synthesized from glucose via the pentose phosphate pathway (PPP), a crucial metabolic route that operates in parallel with glycolysis.[2][3] The PPP is bifurcated into an oxidative and a non-oxidative branch.
-
Oxidative PPP: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is a critical reducing equivalent for biosynthetic reactions and antioxidant defense.[4][5]
-
Non-oxidative PPP: This reversible phase interconverts various sugar phosphates, including the isomerization of ribulose-5-phosphate to ribose-5-phosphate (R5P), the direct precursor for nucleotide synthesis.[6] The reversibility of this pathway allows cells to adapt to varying metabolic demands for NADPH and R5P.[7]
Supplemental D-ribose can enter cellular metabolism, bypassing the rate-limiting steps of the PPP to be converted to R5P, which can then be used for the synthesis of nucleotides and other essential biomolecules.[8][9]
Tracing D-Ribose Metabolism with 13C Labeling
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[4] By supplying cells with a substrate labeled with 13C, such as [1,2-13C2]glucose or [U-13C6]glucose, researchers can track the incorporation of the heavy isotope into various metabolites. The resulting mass isotopologue distributions (MIDs), which represent the fractional abundance of each isotopologue (molecules differing only in their isotopic composition), are then measured by MS or NMR.[10] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.
Key Insights from 13C Labeling Studies:
-
Quantifying PPP Flux: 13C-MFA has been instrumental in determining the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose synthesis under different physiological and pathological conditions.[7][11]
-
Nucleotide Synthesis: Tracing the incorporation of 13C from labeled glucose or ribose into the ribose moiety of nucleotides provides a direct measure of de novo nucleotide biosynthesis.[12]
-
Interconnections with other Pathways: 13C labeling reveals the intricate connections between the PPP, glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[13] For instance, the fate of 13C atoms from glucose can be tracked through glycolysis, into the TCA cycle, and subsequently into amino acids derived from TCA cycle intermediates.
-
Metabolic Reprogramming in Disease: Cancer cells often exhibit altered glucose metabolism, with a significant portion of glucose being shunted through the PPP to support rapid proliferation and combat oxidative stress.[13] 13C tracing studies are pivotal in elucidating these metabolic adaptations.
Quantitative Data from 13C Labeling Studies
The following tables summarize hypothetical yet representative quantitative data that can be obtained from 13C labeling experiments aimed at understanding D-ribose metabolism.
Table 1: 13C Enrichment in Key Metabolites after [U-13C6]glucose Labeling
| Metabolite | Mass Isotopologue | Fractional Enrichment (%) - Control Cells | Fractional Enrichment (%) - Cancer Cells |
| Glucose-6-Phosphate | M+6 | 95.2 ± 1.5 | 96.1 ± 1.2 |
| Ribose-5-Phosphate | M+5 | 45.3 ± 2.1 | 68.7 ± 2.5 |
| Sedoheptulose-7-Phosphate | M+7 | 30.1 ± 1.8 | 55.4 ± 2.0 |
| Lactate | M+3 | 85.6 ± 3.0 | 92.3 ± 2.8 |
| Citrate | M+2 | 50.7 ± 2.5 | 40.1 ± 2.2 |
| ATP (Ribose moiety) | M+5 | 42.1 ± 1.9 | 65.9 ± 2.3 |
M+n denotes the isotopologue with 'n' 13C atoms.
Table 2: Metabolic Flux Ratios Determined by 13C-MFA
| Flux Ratio | Description | Control Cells | Cancer Cells |
| PPP / Glycolysis | Relative flux through the Pentose Phosphate Pathway versus Glycolysis | 0.15 ± 0.02 | 0.35 ± 0.04 |
| Oxidative PPP / Non-oxidative PPP | Ratio of flux through the oxidative versus non-oxidative branches of the PPP | 1.2 ± 0.1 | 2.5 ± 0.2 |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | Relative contribution of anaplerotic pyruvate carboxylation versus oxidative entry into the TCA cycle | 0.10 ± 0.01 | 0.05 ± 0.01 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable 13C labeling studies. Below are generalized protocols for key experiments.
Protocol 1: Cell Culture and 13C Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Isotope Labeling: Add pre-warmed growth medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose) at a defined concentration. The unlabeled version of the substrate should be omitted.
-
Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state labeling of intracellular metabolites. This duration typically ranges from several hours to 24 hours, depending on the cell type and metabolic rates.[7]
-
Metabolite Extraction: At the end of the incubation, rapidly quench metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with ice-cold saline, and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells in the extraction solvent, transfer the mixture to a microcentrifuge tube, and centrifuge to pellet cell debris. The supernatant containing the metabolites is then collected and stored at -80°C until analysis.
Protocol 2: Sample Analysis by LC-MS
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). The choice of column and mobile phase depends on the polarity of the target metabolites. For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often employed.[14]
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[14] The instrument should be operated in full scan mode to acquire the mass spectra of all isotopologues.
-
Data Processing: Process the raw data to identify metabolites based on their accurate mass and retention time. The fractional abundance of each mass isotopologue for a given metabolite is then calculated by integrating the peak areas of the respective isotopic peaks.
Protocol 3: Data Analysis and Flux Calculation
-
Isotopologue Distribution Correction: Correct the raw mass isotopologue distributions for the natural abundance of 13C.
-
Metabolic Model Construction: Develop a stoichiometric model of the relevant metabolic pathways, including glycolysis, the PPP, the TCA cycle, and biomass synthesis.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to the metabolic model and estimate the metabolic fluxes. This involves solving a system of algebraic equations that describe the flow of 13C atoms through the network.
Visualizing Metabolic Networks and Workflows
Diagrams are essential for visualizing the complex relationships within metabolic pathways and experimental procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribose - Wikipedia [en.wikipedia.org]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Chemi-Enzymatic Synthesis of ¹³C-Labeled D-Ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the chemi-enzymatic synthesis of ¹³C-labeled D-ribose, a critical precursor for the production of isotopically labeled nucleosides and nucleotides used in advanced NMR studies and drug development. The strategic combination of chemical and enzymatic reactions offers a powerful and versatile approach to introduce carbon-13 isotopes at specific positions within the D-ribose molecule, enabling detailed structural and dynamic analyses of nucleic acids and their interactions.
Introduction
The demand for stable isotope-labeled biomolecules, particularly those incorporating ¹³C, has grown significantly with the advancement of heteronuclear multidimensional NMR spectroscopy.[1][2] These labeled compounds are indispensable for elucidating the intricate three-dimensional structures, conformational dynamics, and intermolecular interactions of oligonucleotides.[1][2] D-ribose, as the central sugar moiety of RNA and a precursor to deoxyribonucleosides, is a primary target for isotopic labeling. Chemi-enzymatic methods have emerged as a highly effective strategy, providing access to a wide array of ¹³C-labeled D-ribose isotopomers with acceptable yields.[1][2]
This guide details the primary enzymatic pathways and key chemical transformations involved in these syntheses, presents structured data for quantitative comparison, and provides detailed experimental protocols for core reactions.
Core Synthesis Strategies
The chemi-enzymatic synthesis of ¹³C-labeled D-ribose primarily revolves around the strategic use of enzymes from central carbon metabolism, particularly the pentose phosphate pathway (PPP) and glycolysis. These enzymatic reactions are often preceded or followed by chemical modifications to achieve the desired labeling pattern. A general overview of the synthesis strategies is presented below.
Caption: General workflow for the chemi-enzymatic synthesis of ¹³C-labeled D-ribose.
A cornerstone of this field is the work by Serianni and Bondo, who demonstrated that five key reactions can be strategically sequenced to produce 26 of the 32 possible ¹³C-labeled isotopomers of D-ribose.[1][2]
Key Enzymatic Reactions and Pathways
The enzymatic steps in the synthesis of ¹³C-labeled D-ribose often utilize enzymes from the non-oxidative branch of the pentose phosphate pathway. These enzymes catalyze the interconversion of sugar phosphates, allowing for the scrambling and specific placement of ¹³C labels.
Isomerization and Epimerization
Isomerases and epimerases play a crucial role in converting aldoses and ketoses, which is fundamental for manipulating the stereochemistry and labeling patterns of the sugar backbone.
-
L-arabinose Isomerase: This enzyme is utilized in the conversion of L-arabinose to L-ribulose.
-
Mannose-6-Phosphate Isomerase: This enzyme can be used to convert L-ribulose to L-ribose.
Caption: Enzymatic isomerization of ¹³C-L-arabinose to ¹³C-L-ribose.
Transketolase-Catalyzed Carbon-Carbon Bond Formation
Transketolase is a key enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This reaction is instrumental in elongating or shortening the carbon chain of sugars and for introducing ¹³C labels into specific positions. For instance, D-ribose-5-phosphate can be synthesized from glyceraldehyde-3-phosphate and a two-carbon donor.
Caption: Transketolase-catalyzed reaction in the pentose phosphate pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and may require optimization based on specific laboratory conditions and substrate labeling patterns.
Protocol 1: Enzymatic Isomerization of ¹³C-L-Arabinose to ¹³C-L-Ribose
This two-step enzymatic process converts ¹³C-labeled L-arabinose into ¹³C-labeled L-ribose.
Materials:
-
¹³C-L-Arabinose
-
L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)
-
Mannose-6-phosphate isomerase (e.g., from Geobacillus thermodenitrificans)
-
Co²⁺ solution (1 mM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Cross-linking agent (e.g., 0.5% glutaraldehyde for enzyme immobilization)
Procedure:
-
Enzyme Immobilization (Optional but Recommended):
-
Prepare a solution of L-arabinose isomerase and mannose-6-phosphate isomerase in the reaction buffer.
-
Add glutaraldehyde solution dropwise while gently stirring to achieve a final concentration of 0.5%.
-
Allow the cross-linking reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Wash the immobilized enzymes extensively with the reaction buffer to remove any unreacted glutaraldehyde.
-
-
Isomerization Reaction:
-
Prepare a reaction mixture containing the desired concentration of ¹³C-L-arabinose (e.g., 100 g/L) and 1 mM Co²⁺ in the reaction buffer.
-
Add the immobilized (or free) L-arabinose isomerase and mannose-6-phosphate isomerase to the reaction mixture. A typical enzyme loading would be 8 U/ml of L-arabinose isomerase and 20 U/ml of mannose-6-phosphate isomerase.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 70°C for enzymes from Geobacillus thermodenitrificans) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the sugar composition by HPLC.
-
The reaction is typically allowed to proceed for several hours (e.g., 3-6 hours) to reach equilibrium.
-
-
Product Purification:
-
Separate the enzymes from the reaction mixture by centrifugation (for immobilized enzymes) or by ultrafiltration (for free enzymes).
-
The supernatant containing the mixture of sugars can be purified using chromatographic techniques such as anion-exchange or size-exclusion chromatography to isolate the ¹³C-L-ribose.
-
Protocol 2: Analysis of ¹³C Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for determining the position and extent of ¹³C labeling.
A. NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve a known amount of the purified ¹³C-labeled D-ribose in D₂O.
-
Add an internal standard for chemical shift referencing (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C and ¹H NMR spectra.
-
For detailed analysis of coupling patterns and unambiguous assignments, acquire two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC and HMBC.
-
-
Data Analysis:
-
Integrate the signals in the ¹³C NMR spectrum to determine the relative abundance of ¹³C at each carbon position.
-
Analyze the ¹³C-¹³C and ¹³C-¹H coupling constants to confirm the connectivity and position of the labels.
-
The percentage of isotopic enrichment can be calculated by comparing the integrals of the signals from the labeled sample to those of a known concentration of a natural abundance standard.
-
B. Mass Spectrometry:
-
Sample Preparation:
-
The purified ¹³C-labeled D-ribose may require derivatization (e.g., silylation) to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not necessary.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable chromatographic system.
-
Acquire mass spectra in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
-
Data Analysis:
-
The mass shift of the molecular ion peak compared to the unlabeled standard directly indicates the number of ¹³C atoms incorporated.
-
Analysis of the isotopic distribution of the molecular ion cluster allows for the quantification of the percentage of enrichment.
-
Fragmentation patterns can provide information about the position of the ¹³C labels within the molecule.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from chemi-enzymatic synthesis of ¹³C-labeled D-ribose. The values can vary depending on the specific protocol and enzymes used.
Table 1: Reaction Yields for Key Enzymatic Conversions
| Conversion Step | Starting Material | Product | Enzyme(s) | Typical Yield (%) | Reference |
| Isomerization | L-Arabinose | L-Ribose | L-arabinose isomerase, Mannose-6-phosphate isomerase | 23-32% | [3] |
| Cyanohydrin Reduction | D-Arabinose | D-Ribose & D-Arabinose | Chemical | ~70% (combined) | [4] |
Table 2: Isotopic Enrichment Levels
| Labeled Precursor | Target Molecule | Labeling Position(s) | Analytical Method | Isotopic Enrichment (%) | Reference |
| [U-¹³C₆]Glucose | Ribonucleosides | Ribose moiety | NMR | >95% | [5] |
| ¹³CO₂ | Plant-derived DOC | Various | IRMS | Variable | [6] |
Conclusion
The chemi-enzymatic synthesis of ¹³C-labeled D-ribose provides a robust and flexible platform for producing a wide range of isotopomers essential for modern biomedical research. By strategically combining the selectivity of enzymes with the versatility of chemical reactions, researchers can access specifically labeled precursors for detailed structural and functional studies of nucleic acids and other biomolecules. The protocols and data presented in this guide offer a solid foundation for laboratories looking to establish or optimize their capabilities in this critical area of isotope labeling.
References
Exploring the Pentose Phosphate Pathway with D-Ribose-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. Its primary functions are to produce nicotinamide adenine dinucleeotide phosphate (NADPH), a key cellular reductant, and pentose sugars, which are essential precursors for nucleotide biosynthesis.[1][2][3] Given its central role in cellular proliferation, redox balance, and biosynthesis, the PPP is a significant area of interest in various research fields, including cancer biology and drug development.[4] This technical guide provides an in-depth exploration of the PPP, with a focus on the use of D-Ribose-¹³C as a tracer for metabolic flux analysis.
The Pentose Phosphate Pathway: An Overview
The PPP consists of two distinct branches: the oxidative and the non-oxidative phase.[2][5]
-
Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1][5] The key regulatory enzyme of this branch is glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[2][5][6]
-
Non-oxidative Phase: This series of reversible reactions interconverts pentose phosphates and other sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis.[1][6] The enzymes transketolase and transaldolase are central to this phase, facilitating the transfer of two- and three-carbon units between sugars.
The flux through the PPP is tightly regulated to meet the cell's metabolic demands for NADPH and pentoses.[1] For instance, in rapidly dividing cells, the demand for ribose-5-phosphate for nucleotide synthesis is high, while in cells under oxidative stress, the production of NADPH is paramount to regenerate reduced glutathione and detoxify reactive oxygen species.[1][5]
Tracing the Pentose Phosphate Pathway with D-Ribose-¹³C
Isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. While various ¹³C-labeled glucose isotopomers are commonly used to study the PPP, D-Ribose-¹³C offers a direct way to investigate the non-oxidative branch and its connections to glycolysis. By introducing ¹³C-labeled ribose into a biological system, researchers can track the fate of the labeled carbon atoms as they are incorporated into various metabolites.
Principles of ¹³C Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell.[3] The general workflow involves:
-
Labeling Experiment: Cells or organisms are cultured in a medium containing a ¹³C-labeled substrate, such as D-Ribose-¹³C.
-
Metabolite Extraction and Analysis: After a period of incubation, metabolites are extracted and their ¹³C labeling patterns are determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Computational Modeling: The experimental labeling data is then used to constrain a computational model of the metabolic network, allowing for the estimation of intracellular fluxes.
The distribution of ¹³C isotopes in downstream metabolites provides a detailed picture of the active metabolic pathways.
Quantitative Data from ¹³C Tracing Studies
The following tables summarize quantitative data from studies that have used ¹³C-labeled substrates to investigate the fluxes through the pentose phosphate pathway and related metabolic routes. While specific data from D-Ribose-¹³C studies is limited in the public domain, the principles and the types of data generated are well-represented by studies using ¹³C-labeled glucose.
Table 1: Relative Fluxes through Central Carbon Metabolism in Neurons
| Metabolic Pathway | Percentage of Glucose Metabolized |
| Glycolysis | 52 ± 6% |
| Combined Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |
| Combined Oxidative PPP/De novo Nucleotide Synthesis | 29 ± 8% |
Data from a study using [1,2-¹³C₂]glucose in cerebellar granule neurons. The data indicates a significant portion of glucose is funneled through the PPP to support nucleotide synthesis and redox balance.[7]
Table 2: Isotope Labeling of Lactate from [1,2-¹³C₂]glucose in Human Hepatoma Cells
| Lactate Isotopomer | Percentage of Total Lactate |
| m1 (one ¹³C substitution) | 1.9% |
| m2 (two ¹³C substitutions) | 10% |
This data demonstrates how the labeling pattern of a downstream metabolite like lactate can be used to infer the activity of the PPP. The presence of singly labeled lactate is a key indicator of PPP activity when using [1,2-¹³C₂]glucose.[8]
Experimental Protocols
A detailed and robust experimental protocol is critical for successful ¹³C-MFA studies. The following provides a generalized methodology for a typical experiment using a ¹³C-labeled substrate.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for a specified period.
-
Medium Exchange: Prior to labeling, aspirate the standard medium and wash the cells with a pre-warmed base medium lacking the substrate to be labeled (e.g., glucose-free and ribose-free medium).
-
Labeling: Add the experimental medium containing the ¹³C-labeled substrate (e.g., D-Ribose-¹³C at a specific concentration) to the cells.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate and to reach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold solution, such as phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
Mass Spectrometry Analysis
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which reveals the incorporation of ¹³C atoms.
-
LC-MS Analysis: For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required. The extracted metabolites are separated by the liquid chromatograph before being introduced into the mass spectrometer.
Data Analysis
The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions (MIDs) for each detected metabolite. The MIDs represent the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms. This data is then used in computational flux modeling.
Visualizing the Pentose Phosphate Pathway and Experimental Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Sentinel of Cellular Integrity: A Technical Guide to D-Ribose-¹³C in Nucleotide Salvage Pathway Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the nucleotide salvage pathway stands as a critical process for maintaining genomic stability, ensuring cellular viability, and supporting rapid proliferation. This pathway recycles nucleobases and nucleosides from the degradation of RNA and DNA, providing a metabolically efficient alternative to the energy-intensive de novo synthesis of nucleotides. The use of stable isotope tracers, particularly D-Ribose-¹³C, has emerged as a powerful tool to dissect the dynamics of this pathway, offering unprecedented insights into cellular bioenergetics and proliferative states. This technical guide provides an in-depth exploration of the application of D-Ribose-¹³C for studying nucleotide salvage pathways, complete with experimental protocols, quantitative data presentation, and detailed pathway visualizations.
The Core Principle: Tracing the Fate of ¹³C-Labeled Ribose
The fundamental concept behind using D-Ribose-¹³C is to introduce a labeled precursor that can be incorporated into downstream metabolites. Once introduced into cell culture, D-Ribose is phosphorylated to Ribose-5-phosphate (R5P). R5P is a central metabolite that can enter several pathways, but for the study of nucleotide salvage, its conversion to 5-phosphoribosyl-1-pyrophosphate (PRPP) is of paramount importance. PRPP is the activated form of ribose that is essential for the synthesis of nucleotides through both de novo and salvage pathways. By tracing the incorporation of the ¹³C label from D-Ribose into ribonucleotides such as ATP and GTP, researchers can quantify the activity of the nucleotide salvage pathway.
Quantitative Analysis of Nucleotide Salvage
The power of stable isotope tracing lies in the ability to quantify the flux through metabolic pathways. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to measure the enrichment of ¹³C in metabolites. The data is typically presented as the fractional abundance of different isotopologues (molecules that differ only in their isotopic composition).
Table 1: Illustrative Fractional Enrichment of Key Metabolites after D-Ribose-¹³C Labeling
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control Cells | Fractional Enrichment (%) - Stressed Cells |
| Ribose-5-Phosphate | M+5 | 85.2 ± 3.1 | 92.5 ± 2.8 |
| PRPP | M+5 | 78.9 ± 4.5 | 88.1 ± 3.9 |
| ATP | M+5 | 45.3 ± 5.2 | 65.7 ± 4.8 |
| GTP | M+5 | 42.1 ± 4.9 | 62.3 ± 5.1 |
| UTP | M+5 | 48.6 ± 5.5 | 68.9 ± 5.3 |
| CTP | M+5 | 46.8 ± 5.3 | 66.4 ± 5.0 |
This table illustrates the expected increase in the M+5 isotopologue (representing the incorporation of the fully labeled 5-carbon ribose) of key nucleotides in cells under metabolic stress, which often upregulate salvage pathways.
Table 2: Calculated Flux Ratios in Nucleotide Metabolism
| Metabolic Flux Ratio | Formula | Control Cells | Stressed Cells |
| Salvage Pathway Contribution to ATP | (ATP_M+5) / (PRPP_M+5) | 0.57 | 0.75 |
| Salvage Pathway Contribution to GTP | (GTP_M+5) / (PRPP_M+5) | 0.53 | 0.71 |
| De Novo vs. Salvage (Purines) | 1 - ((ATP_M+5 + GTP_M+5) / (2 * PRPP_M+5)) | 0.45 | 0.27 |
This table demonstrates how the fractional enrichment data can be used to calculate the relative contribution of the salvage pathway to the total nucleotide pool. A higher ratio indicates a greater reliance on salvage.
Visualizing the Nucleotide Salvage Pathway and Experimental Workflow
Understanding the complex interplay of metabolic pathways is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate the core nucleotide salvage pathway and a typical experimental workflow for a D-Ribose-¹³C tracing study.
Detailed Experimental Protocols
The success of a stable isotope tracing experiment hinges on meticulous experimental execution. The following protocols provide a detailed methodology for conducting a D-Ribose-¹³C labeling experiment to study nucleotide salvage pathways.
Protocol 1: Cell Culture and ¹³C-Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or primary cells) in appropriate culture vessels and grow to 70-80% confluency in standard growth medium.
-
Medium Preparation: Prepare the labeling medium by supplementing ribose-free DMEM with the desired concentration of D-Ribose-¹³C (e.g., 10 mM [U-¹³C₅]D-Ribose). Ensure the medium is sterile-filtered.
-
Labeling Initiation: Aspirate the standard growth medium from the cells and wash once with pre-warmed, ribose-free DMEM. Add the pre-warmed D-Ribose-¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of the labeled ribose into nucleotides.
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture dish on dry ice.
-
Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells.
-
Cell Lysis: Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. The metabolite extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Ribonucleotides
-
Sample Preparation: Evaporate the extraction solvent from the metabolite samples using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system. For nucleotide separation, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).
-
Mass Spectrometry Detection: The eluent from the LC is directed into a tandem mass spectrometer (MS/MS) operating in negative ion mode, which is generally more sensitive for phosphorylated compounds.
-
Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of the target ribonucleotides (ATP, GTP, etc.). The transitions would be from the precursor ion (the intact ribonucleotide) to a specific fragment ion (e.g., the loss of the ribose-phosphate).
-
Data Analysis: Integrate the peak areas for each isotopologue (M+0, M+1, ..., M+5) for each nucleotide. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the ¹³C label from the D-Ribose tracer.
Conclusion and Future Directions
The use of D-Ribose-¹³C as a metabolic tracer provides a robust and quantitative method for investigating the intricate workings of the nucleotide salvage pathway. By enabling the precise measurement of metabolic fluxes, this technique empowers researchers to understand how cells adapt their nucleotide metabolism in response to various physiological and pathological conditions. For drug development professionals, this approach offers a powerful platform to assess the mechanism of action of novel therapeutics targeting nucleotide metabolism, a key pathway in cancer and other proliferative diseases.
Future advancements in mass spectrometry sensitivity and computational modeling will further enhance the resolution of these studies, allowing for the analysis of smaller cell populations and the integration of flux data with other omics datasets. This will undoubtedly lead to a more comprehensive understanding of the central role of nucleotide salvage in health and disease, paving the way for new diagnostic and therapeutic strategies.
Methodological & Application
Application Notes and Protocol for D-Ribose-¹³C Isotope Tracing in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose is a central carbohydrate in cellular metabolism, serving as a critical component of nucleotides (ATP, GTP, etc.), nucleic acids (RNA and DNA), and several coenzymes. The pentose phosphate pathway (PPP) is the primary route for endogenous ribose synthesis. However, cells can also utilize exogenous ribose. D-Ribose-¹³C isotope tracing is a powerful technique to investigate the metabolic fate of exogenous ribose and to quantify its contribution to various biosynthetic pathways. By supplying cells with D-ribose labeled with the stable isotope ¹³C, researchers can track the incorporation of these labeled carbon atoms into downstream metabolites. This approach provides valuable insights into the activity of the non-oxidative pentose phosphate pathway, nucleotide synthesis, and the interplay between different metabolic branches. These insights are crucial for understanding metabolic reprogramming in diseases such as cancer and for the development of targeted therapeutic strategies.
Principle of D-Ribose-¹³C Tracing
When cells are cultured in a medium containing D-Ribose-¹³C, the labeled ribose is transported into the cell and phosphorylated by ribokinase to form ¹³C-labeled ribose-5-phosphate (R5P). This labeled R5P can then enter two major metabolic pathways:
-
Nucleotide Synthesis: R5P is converted to phosphoribosyl pyrophosphate (PRPP), which is a key precursor for the de novo and salvage pathways of purine and pyrimidine synthesis. This leads to the incorporation of the ¹³C label into ribonucleotides (e.g., ATP, UTP) and deoxyribonucleotides (e.g., dATP, dTTP), and subsequently into RNA and DNA.
-
Non-Oxidative Pentose Phosphate Pathway: R5P can be converted to other sugar phosphates, such as xylulose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. These intermediates can then enter glycolysis or be used for the synthesis of other biomass components like amino acids and lipids.
By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopologue distribution (MID) of these downstream metabolites can be determined. The MID reveals the number and pattern of ¹³C atoms incorporated, allowing for the elucidation of pathway activity and metabolic fluxes.
Materials
-
D-Ribose-¹³C (e.g., [U-¹³C₅]-D-Ribose)
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., 6-well plates, 10 cm dishes)
-
Humidified incubator (37°C, 5% CO₂)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS or GC-MS system
Experimental Protocol
This protocol provides a general framework for a D-Ribose-¹³C tracing experiment. Optimization of cell seeding density, D-Ribose-¹³C concentration, and labeling time is recommended for each cell line and experimental condition.
Cell Seeding
-
Seed the cells of interest in appropriate culture vessels. The seeding density should be optimized to ensure that cells are in the exponential growth phase and reach approximately 70-80% confluency at the time of the experiment.
-
Culture the cells in their standard growth medium supplemented with 10% dFBS at 37°C in a humidified incubator with 5% CO₂.
Preparation of Labeling Medium
-
Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM or RPMI-1640) with the desired concentration of D-Ribose-¹³C and other necessary components like dialyzed FBS.
-
The concentration of D-Ribose-¹³C can be varied depending on the experimental goals. A starting concentration in the range of 1-10 mM is recommended.[1] For some cell lines, concentrations as low as 0.1 mM have been used when tracing uridine-derived ribose.[2]
-
Warm the labeling medium to 37°C before use.
Isotope Labeling
-
Once the cells have reached the desired confluency, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed D-Ribose-¹³C labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The incubation time can range from a few minutes to several hours (e.g., 1, 4, 8, 12, 24 hours) to monitor the kinetics of label incorporation. A 24-hour incubation is often sufficient to achieve significant labeling in downstream metabolites.[2]
Metabolite Extraction
-
To quench metabolic activity, place the culture vessel on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled ribose.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells. For a 6-well plate, use 1 mL per well.
-
Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolite extract to a new microcentrifuge tube.
-
The metabolite extract can be stored at -80°C until analysis.
Sample Preparation for Analysis
-
Evaporate the extraction solvent from the metabolite samples using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
Data Acquisition and Analysis
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate chromatographic separation method (e.g., LC or GC).
-
Monitor the mass isotopologue distribution of D-ribose and its downstream metabolites to determine the extent of ¹³C incorporation.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of D-Ribose-¹³C to the total pool of each metabolite.
Data Presentation
Quantitative data from the D-Ribose-¹³C tracing experiment should be summarized in clearly structured tables for easy comparison.
| Parameter | Condition 1 | Condition 2 |
| Cell Line | e.g., HeLa | e.g., HeLa |
| Treatment | e.g., Control | e.g., Drug X |
| D-Ribose-¹³C Concentration | 5 mM | 5 mM |
| Labeling Time | 24 hours | 24 hours |
| Metabolite | Mass Isotopologue | Fractional Abundance (%) - Condition 1 | Fractional Abundance (%) - Condition 2 |
| Ribose-5-Phosphate | M+0 | 10.5 | 15.2 |
| M+5 | 89.5 | 84.8 | |
| ATP | M+0 | 45.3 | 60.1 |
| M+5 | 54.7 | 39.9 | |
| UTP | M+0 | 50.1 | 65.8 |
| M+5 | 49.9 | 34.2 | |
| Lactate | M+0 | 98.2 | 97.5 |
| M+1 | 0.8 | 1.2 | |
| M+2 | 0.7 | 1.0 | |
| M+3 | 0.3 | 0.3 | |
| Serine | M+0 | 95.6 | 94.3 |
| M+1 | 2.1 | 2.8 | |
| M+2 | 1.5 | 1.9 | |
| M+3 | 0.8 | 1.0 |
Visualization of Pathways and Workflows
Metabolic Fate of D-Ribose-¹³C
Caption: Metabolic fate of D-Ribose-¹³C in the cell.
Experimental Workflow for D-Ribose-¹³C Tracing
Caption: Experimental workflow for D-Ribose-¹³C isotope tracing.
Logical Relationship of Data Interpretation
Caption: Data analysis workflow for D-Ribose-¹³C tracing.
References
D-Ribose-¹³C Metabolic Flux Analysis: A Protocol for Tracing Pentose Phosphate Pathway Activity and Nucleotide Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotopes is a cornerstone technique for quantitatively understanding cellular metabolism. While ¹³C-labeled glucose is a common tracer for interrogating central carbon metabolism, the use of D-Ribose-¹³C offers a more direct approach to investigating the dynamics of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and related metabolic pathways. This is particularly valuable in fields such as oncology, immunology, and neurobiology, where alterations in these pathways are frequently observed. The protocol detailed below provides a comprehensive guide for conducting D-Ribose-¹³C metabolic flux analysis in cell culture, from experimental design to data interpretation.
The principle of D-Ribose-¹³C labeling involves introducing D-ribose with one or more ¹³C atoms into a cell culture system. The cells take up and metabolize this labeled ribose, incorporating the ¹³C atoms into various downstream metabolites. By using mass spectrometry to measure the mass isotopologue distribution (MID) of these metabolites, it is possible to trace the metabolic fate of the labeled ribose and thereby quantify the flux through specific biochemical reactions.
Key Experimental Protocols
A crucial aspect of ¹³C metabolic flux analysis is the meticulous execution of the experimental protocol to ensure reproducible and accurate results. The following sections provide a step-by-step guide for a typical D-Ribose-¹³C labeling experiment.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling. The optimal seeding density will vary depending on the cell line and should be determined empirically.
-
Preparation of Labeling Medium: Prepare a culture medium supplemented with the desired concentration of D-Ribose-¹³C. The choice of which carbon atom(s) are labeled in the ribose molecule will depend on the specific metabolic pathways under investigation. For example, [1-¹³C]D-ribose or [5-¹³C]D-ribose can be used to distinguish between the oxidative and non-oxidative branches of the PPP.
-
Initiation of Labeling: Aspirate the standard growth medium from the cultured cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Subsequently, add the pre-warmed D-Ribose-¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the turnover rate of the metabolites of interest and should be determined through a time-course experiment (e.g., 2, 6, 12, 24 hours).
Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by placing the culture vessel on ice and aspirating the labeling medium.
-
Washing: Quickly wash the cells with ice-cold PBS to remove any residual extracellular labeled ribose.
-
Extraction: Add a sufficient volume of an ice-cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Lysate Collection: Transfer the cell lysate to a microcentrifuge tube.
Sample Preparation for Mass Spectrometry
-
Centrifugation: Centrifuge the cell lysate to pellet cellular debris.
-
Supernatant Transfer: Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Evaporate the solvent from the metabolite extract, for example, by using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent that is compatible with the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography-mass spectrometry).
Data Presentation: Quantitative Analysis of Metabolite Labeling
The primary quantitative data from a D-Ribose-¹³C metabolic flux analysis experiment is the mass isotopologue distribution (MID) of key metabolites. This data should be summarized in a structured table to facilitate comparison between different experimental conditions.
| Metabolite | Isotopologue | Condition A (Relative Abundance %) | Condition B (Relative Abundance %) |
| Ribose-5-phosphate | M+0 | 5.2 | 8.1 |
| M+1 | 10.5 | 15.3 | |
| M+2 | 15.8 | 20.1 | |
| M+3 | 25.1 | 28.9 | |
| M+4 | 28.3 | 22.4 | |
| M+5 | 15.1 | 5.2 | |
| ATP | M+0 | 10.3 | 12.5 |
| M+1 | 12.1 | 18.9 | |
| M+2 | 18.9 | 25.4 | |
| M+3 | 22.5 | 20.1 | |
| M+4 | 20.8 | 15.6 | |
| M+5 | 15.4 | 7.5 |
M+n represents the isotopologue with 'n' ¹³C atoms incorporated.
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic flux analysis. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway of ribose metabolism and the general experimental workflow.
Caption: Simplified metabolic fate of D-Ribose-¹³C.
Caption: Experimental workflow for D-Ribose-¹³C MFA.
Methodological Considerations
-
Choice of Tracer: The selection of the ¹³C-labeled ribose isotopologue is critical and should be tailored to the biological question. For instance, different isotopomers can provide distinct insights into the oxidative versus non-oxidative branches of the PPP.
-
Isotopic Steady State: It is essential to determine the time required for the intracellular metabolites to reach isotopic steady state, where the ¹³C enrichment of a given metabolite remains constant over time.[1] This is crucial for accurate flux calculations.
-
Analytical Platform: High-resolution mass spectrometry, such as Orbitrap-based platforms, coupled with liquid chromatography is the preferred method for analyzing the isotopic enrichment of polar metabolites like sugar phosphates.[2]
D-Ribose-¹³C metabolic flux analysis is a powerful technique for dissecting the complexities of the pentose phosphate pathway and nucleotide metabolism. By following a well-designed and executed protocol, researchers can obtain high-quality, quantitative data on metabolic fluxes. This information is invaluable for understanding the metabolic reprogramming that occurs in various diseases and for the development of novel therapeutic interventions that target these metabolic vulnerabilities. The detailed protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this advanced metabolic analysis in their own studies.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Structural Analysis Using D-Ribose-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ¹³C-labeled D-Ribose for the structural and dynamic analysis of biomolecules, particularly RNA, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover methods from isotopic labeling to advanced NMR experimentation and data analysis, facilitating the determination of high-resolution molecular structures and the characterization of dynamic processes.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and dynamics of biological macromolecules in solution. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules of interest significantly enhances the resolution and information content of NMR spectra. D-Ribose, a central component of nucleic acids, when labeled with ¹³C, provides an invaluable tool for probing the structure and conformational dynamics of RNA and its complexes. This is crucial for understanding their biological functions and for the rational design of therapeutic agents.
The use of ¹³C-labeled D-ribose allows for the application of heteronuclear NMR experiments that resolve spectral overlap and provide through-bond and through-space correlations, which are essential for resonance assignment and structure determination. Furthermore, ¹³C relaxation studies offer insights into the internal motions of the ribose moiety, which are often critical for molecular recognition and catalytic activity.
Data Presentation: Quantitative NMR Data
The following tables summarize key quantitative NMR parameters for D-Ribose-¹³C, providing a reference for researchers working with ¹³C-labeled samples.
Table 1: ¹³C NMR Chemical Shifts (ppm) of D-Ribose Anomers in D₂O
| Carbon Atom | α-pyranose | β-pyranose | α-furanose | β-furanose |
| C1' | 95.0 | 95.3 | 97.8 | 102.4 |
| C2' | 71.52 | 72.5 | 72.4 | 76.7 |
| C3' | 70.7 | 70.4 | 71.50 | 71.9 |
| C4' | 68.8 | 68.7 | 84.5 | 84.0 |
| C5' | 64.5 | 64.5 | 62.9 | 64.0 |
Data sourced from Omicron Biochemicals, Inc.
Table 2: Typical ¹H-¹³C One-Bond Coupling Constants (¹JCH) in Ribose Moieties
| Coupling | Hybridization | Typical Value (Hz) |
| C-H | sp³ | 115 - 140 |
Note: The exact values of coupling constants can vary depending on the local conformation and substituent effects.
Experimental Protocols
Detailed methodologies for key experiments involving D-Ribose-¹³C for NMR-based structural analysis are provided below.
Protocol 1: Preparation of ¹³C-Labeled RNA by In Vitro Transcription
This protocol describes the enzymatic synthesis of uniformly ¹³C-labeled RNA suitable for NMR studies.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
¹³C-labeled Ribonucleoside Triphosphates (rNTPs) (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the given order:
-
Nuclease-free water to the final volume
-
Transcription buffer (10X)
-
DTT (100 mM)
-
¹³C-rNTP mix (25 mM each)
-
Linearized DNA template (0.5-1.0 µg/µL)
-
RNase inhibitor
-
T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing PAGE or HPLC to ensure high purity and homogeneity.
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).
-
Concentration and Quantification: Concentrate the RNA sample to the desired concentration for NMR experiments (typically 0.5-1.0 mM) and determine the final concentration using UV-Vis spectroscopy.
Protocol 2: 2D ¹H-¹³C HSQC Experiment for Resonance Assignment
The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for correlating directly bonded ¹H and ¹³C nuclei.
NMR Sample Preparation:
-
Dissolve the lyophilized ¹³C-labeled RNA in the desired NMR buffer to a final concentration of 0.5-1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: Select a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).
-
Acquisition Parameters:
-
Spectral Width (¹H): ~12-16 ppm, centered at ~4.7 ppm.
-
Spectral Width (¹³C): ~30-40 ppm for the ribose region (centered around 80 ppm) or a wider range to include aromatic carbons.
-
Number of Complex Points (t₂): 1024-2048.
-
Number of Increments (t₁): 128-256.
-
Number of Scans: 8-64, depending on the sample concentration.
-
Recycle Delay: 1.5-2.0 seconds.
-
¹JCH Coupling Constant: Set to an average value for ribose C-H bonds (~145 Hz).
-
Data Processing and Analysis:
-
Fourier Transformation: Process the raw data using software such as TopSpin, NMRPipe, or MestReNova. Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a clean 2D spectrum.
-
Peak Picking and Assignment: Pick the cross-peaks, which represent the correlations between each ribose proton and its directly attached carbon. These assignments form the basis for further structural analysis.
Protocol 3: 3D ¹³C-edited NOESY-HSQC for Structure Determination
This experiment provides through-space correlations between protons, which are essential for determining the three-dimensional structure of the RNA. The third dimension (¹³C) helps to resolve overlapping proton signals.
NMR Spectrometer Setup and Data Acquisition:
-
Pulse Sequence: Select a 3D ¹³C-edited NOESY-HSQC pulse sequence (e.g., noesyhsqcf3gpsi).
-
Acquisition Parameters:
-
Spectral Widths (¹H and ¹³C): Similar to the 2D HSQC experiment.
-
Number of Complex Points (t₃): 1024.
-
Number of Increments (t₁ and t₂): 64-128 for ¹³C (t₁) and 128-256 for the indirect ¹H dimension (t₂).
-
NOESY Mixing Time (τm): 100-250 ms, depending on the size of the RNA and the desired NOE cross-peak intensities.
-
Number of Scans: 8-16.
-
Recycle Delay: 1.5-2.0 seconds.
-
Data Processing and Analysis:
-
Fourier Transformation: Process the 3D data, applying appropriate window functions.
-
Peak Picking and Analysis: Identify NOE cross-peaks, which represent protons that are close in space (< 5 Å). The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons.
-
Distance Restraint Generation: Convert the NOE intensities into distance restraints.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental distance restraints.
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using various geometric and energetic criteria.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of D-Ribose-¹³C in NMR-based structural analysis.
Caption: Workflow for RNA structure determination using ¹³C-labeled ribose and NMR.
Application Notes and Protocols for D-Ribose-13C Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of D-Ribose-13C using mass spectrometry. The methods described are crucial for metabolic flux analysis (MFA), enabling a deeper understanding of cellular metabolism in various biological systems. Stable isotope labeling with 13C-ribose allows for the tracing of metabolic pathways and the quantification of flux through different routes, such as the pentose phosphate pathway (PPP).
Introduction to this compound Mass Spectrometry
The analysis of 13C-labeled metabolites by mass spectrometry is a powerful tool in metabolic research.[1][2] By introducing a stable isotope like 13C into a biological system, researchers can trace the metabolic fate of the labeled molecule. D-Ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway, is a common target for such studies. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the sensitive and specific detection of 13C incorporation into ribose and its downstream metabolites.[3][4]
The choice between GC-MS and LC-MS depends on the specific research question, the sample matrix, and the available instrumentation. GC-MS often requires derivatization to make the polar ribose molecule volatile, while LC-MS can analyze underivatized sugars in the aqueous phase, often utilizing hydrophilic interaction liquid chromatography (HILIC).[1]
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism.[1] 13C-MFA with labeled ribose is particularly useful for elucidating the activity of the pentose phosphate pathway and its contribution to nucleotide synthesis and redox balance.[3]
-
Drug Development: Assessing the metabolic effects of drug candidates on cellular pathways.
-
Biomedical Research: Studying metabolic dysregulation in diseases such as cancer and diabetes.[1]
-
Biotechnology: Optimizing microbial strains for the production of valuable chemicals by understanding their metabolic networks.[5]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the detection of 13C-labeled ribose and related sugar metabolites using mass spectrometry.
Table 1: Performance Characteristics of LC-HRMS for 13C-Labeled Sugar Metabolites [1]
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Detection Limit | 0.1 - 50 mg L⁻¹ |
| Detected Quantities (in Brevibacterium flavum) | 6.15 - 3704.21 mg L⁻¹ |
| 13C Abundance Range (in Brevibacterium flavum) | 12.77% - 91.93% |
Experimental Workflows
A general workflow for a 13C-labeling experiment involving D-ribose and subsequent mass spectrometry analysis is depicted below.
Caption: General experimental workflow for 13C-D-Ribose mass spectrometry analysis.
Signaling and Metabolic Pathway Visualization
The pentose phosphate pathway is a primary metabolic route for D-ribose. The following diagram illustrates the incorporation of 13C from labeled glucose into ribose-5-phosphate, a precursor for nucleotide synthesis.
Caption: Simplified Pentose Phosphate Pathway showing 13C flow.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of 13C-Ribose from RNA
This protocol is adapted from methods used for 13C metabolic flux analysis.[3]
1. Biomass Hydrolysis and RNA Isolation:
- Harvest cells by centrifugation.
- Lyse cells and hydrolyze biomass to release RNA.
- Isolate RNA using a suitable commercial kit or standard phenol-chloroform extraction.
2. RNA Hydrolysis to Ribonucleosides:
- Hydrolyze the isolated RNA to its constituent ribonucleosides using nuclease P1, followed by bacterial alkaline phosphatase.
3. Derivatization for GC-MS:
- Dry the ribonucleoside sample completely under a stream of nitrogen.
- Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).
- Incubate at 70°C for 60 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.
4. GC-MS Analysis:
- GC Column: Use a standard non-polar column (e.g., DB-5ms).
- Injection: Inject 1 µL of the derivatized sample.
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 12 minutes at 280°C.[3]
- MS Detection:
- Operate in either full scan mode to identify all fragments or selected ion monitoring (SIM) for targeted quantification of specific ribose fragments.
- Analyze the mass isotopomer distributions of key fragments to determine 13C enrichment.
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Sugars
This protocol is based on a method for the analysis of free sugars using liquid chromatography-tandem mass spectrometry.[6]
1. Metabolite Extraction:
- Quench metabolic activity rapidly, for example, with cold methanol.
- Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
- Dry the extract under vacuum.
2. Sample Resuspension:
- Resuspend the dried extract in 300 µL of ultra-pure water.[6]
3. (Optional) Enzymatic Treatment for Sucrose Analysis:
- To analyze the glucosyl and fructosyl moieties of sucrose separately, the sample can be treated with hexokinase to remove soluble hexoses, followed by invertase to cleave sucrose.[6]
4. LC-MS/MS Analysis:
- LC Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar metabolites.
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
- MS/MS Detection:
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.
- Define transitions for the different isotopologues of ribose (M+0, M+1, M+2, etc.).
- Quantify the peak areas for each isotopologue to determine the mass isotopologue distribution (MID).
Data Analysis and Interpretation
The primary output of these methods is the mass isotopologue distribution (MID) for ribose.[2] This distribution represents the fractional abundance of each isotopologue (e.g., ribose with zero, one, two, etc., 13C atoms). The MID data is then corrected for the natural abundance of 13C. This corrected data can be used in metabolic modeling software to calculate intracellular metabolic fluxes.[2]
Conclusion
The GC-MS and LC-MS methods described provide robust and sensitive platforms for the detection and quantification of this compound. These techniques are indispensable for researchers in various fields who seek to understand the intricacies of cellular metabolism. The choice of method will depend on the specific experimental goals and available resources. By carefully following these protocols, researchers can obtain high-quality data to advance their understanding of metabolic pathways.
References
- 1. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribose-13C in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Ribose labeled with Carbon-13 (D-Ribose-13C) in drug discovery and development. The protocols offer detailed methodologies for key experiments, enabling researchers to apply these techniques in their own laboratories.
Introduction to this compound in Metabolic Research
D-Ribose is a central molecule in cellular metabolism, serving as a key component of nucleotides (ATP, GTP), nucleic acids (RNA), and coenzymes (NADH, FADH2). By using D-Ribose labeled with the stable isotope Carbon-13 (this compound), researchers can trace the fate of ribose carbons through various metabolic pathways. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that is invaluable in drug discovery and development.
The primary applications of this compound in this context include:
-
Target Identification and Validation: Understanding how a drug candidate alters metabolic pathways can help validate its mechanism of action and identify new therapeutic targets.
-
Mechanism of Action Studies: Tracing the metabolic rewiring induced by a drug can elucidate its primary and off-target effects.
-
Pharmacodynamic Biomarker Discovery: Changes in the flux through specific pathways, as measured by this compound, can serve as biomarkers for drug efficacy.
-
Toxicity Assessment: Alterations in critical metabolic pathways can indicate potential toxic effects of a drug candidate.
Key Metabolic Pathways Traced by this compound
This compound is particularly useful for probing the activity of the following interconnected pathways:
-
Pentose Phosphate Pathway (PPP): As a direct precursor to the intermediates of the PPP, this compound is an excellent tracer for both the oxidative and non-oxidative branches of this pathway. The PPP is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.
-
Glycolysis: Intermediates of the non-oxidative PPP can re-enter the glycolytic pathway. By tracing the flow of 13C from ribose into glycolytic intermediates, researchers can quantify the interplay between these two fundamental pathways.
-
Tricarboxylic Acid (TCA) Cycle: The carbons from this compound can eventually enter the TCA cycle through various routes, providing insights into central carbon metabolism and energy production.
Application Note 1: Assessing Drug Effects on the Pentose Phosphate Pathway
Objective: To quantify the effect of a novel anti-cancer drug on the flux through the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP) in a cancer cell line.
Background: Many cancer cells exhibit altered glucose metabolism, with increased reliance on the PPP to support rapid proliferation and combat oxidative stress. Drugs that inhibit the PPP are therefore of great interest in oncology. This compound tracing can directly measure the impact of such drugs on PPP activity.
Methodology Overview:
-
Cell Culture and Drug Treatment: Cancer cells are cultured in a medium containing the drug of interest at various concentrations.
-
Stable Isotope Labeling: The standard culture medium is replaced with a medium containing this compound (e.g., [U-13C5]D-Ribose) for a defined period to allow for isotopic steady-state labeling of intracellular metabolites.
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells.
-
Mass Spectrometry Analysis: The isotopic enrichment of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate, lactate) is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolic Flux Analysis: The mass isotopomer distribution data is used in computational models to calculate the relative or absolute fluxes through the different reactions of the PPP and related pathways.
Expected Results and Interpretation: A successful PPP inhibitor would be expected to decrease the incorporation of 13C from D-Ribose into downstream metabolites of the pathway. The quantitative data can be summarized in tables to compare the metabolic fluxes between control and drug-treated cells.
Quantitative Data Summary
The following table represents hypothetical data from a study investigating the effect of a G6PD inhibitor (Drug X) on metabolic fluxes in a cancer cell line, traced with [U-13C5]D-Ribose. Fluxes are expressed as a percentage of the glucose uptake rate.
| Metabolic Flux | Control (No Drug) | Drug X (10 µM) | Fold Change |
| Oxidative PPP | 15.2 ± 1.8 | 3.1 ± 0.5 | -4.9 |
| Non-oxidative PPP (forward) | 8.5 ± 1.1 | 2.2 ± 0.4 | -3.9 |
| Glycolysis (from F6P) | 75.3 ± 5.6 | 88.9 ± 6.1 | +1.2 |
| Lactate Secretion | 80.1 ± 6.2 | 92.5 ± 7.3 | +1.2 |
Data are presented as mean ± standard deviation from n=3 biological replicates.
This data indicates that Drug X significantly inhibits both the oxidative and non-oxidative branches of the PPP, leading to a redirection of carbon flux towards glycolysis and lactate production.
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis using this compound in Cultured Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (e.g., [U-13C5]D-Ribose)
-
Drug of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform, chilled to -20°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Lyophilizer or vacuum concentrator
-
GC-MS or LC-MS system
Procedure:
-
Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction. b. Culture cells in standard growth medium for 24-48 hours.
-
Drug Treatment: a. On the day of the experiment, replace the medium with fresh medium containing the desired concentration of the drug or vehicle control. b. Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Stable Isotope Labeling: a. Prepare the labeling medium by supplementing glucose-free and ribose-free medium with dialyzed FBS, the appropriate concentration of unlabeled glucose, and the desired concentration of this compound (e.g., 10 mM [U-13C5]D-Ribose). Add the drug or vehicle control to the labeling medium. b. Aspirate the drug-containing medium from the wells. c. Quickly wash the cells once with pre-warmed PBS. d. Add the pre-warmed labeling medium to each well. e. Incubate for a period sufficient to reach isotopic steady state (typically 6-24 hours, this may need to be determined empirically).
-
Metabolite Extraction: a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells twice with ice-cold PBS. d. Add 1 mL of ice-cold 80% methanol to each well. e. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. f. Vortex the tubes vigorously for 1 minute. g. Centrifuge at 15,000 x g for 10 minutes at 4°C. h. Transfer the supernatant (containing the metabolites) to a new tube. i. Dry the metabolite extracts using a lyophilizer or vacuum concentrator. j. Store the dried extracts at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry: a. Reconstitute the dried metabolite extracts in a suitable solvent for your MS analysis (e.g., 50% acetonitrile for LC-MS). b. For GC-MS analysis, derivatization of the metabolites is required (e.g., using methoxyamine and MTBSTFA).
-
Mass Spectrometry Analysis and Data Processing: a. Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites. b. Correct the raw data for the natural abundance of 13C. c. Utilize software such as INCA, Metran, or 13CFLUX2 to perform metabolic flux analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key metabolic pathways traced by this compound.
Caption: General workflow for 13C-Metabolic Flux Analysis.
Caption: Mechanism of a G6PD inhibitor on the oxidative PPP.
Application Note: Quantifying Metabolic Fluxes with D-Ribose-¹³C Tracers
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantitatively understanding the rates of metabolic reactions (fluxes) within a biological system.[1][2] By providing a snapshot of cellular physiology, MFA is an invaluable tool in metabolic engineering, drug development, and disease research.[1][3] Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are central to these investigations.[4] D-Ribose-¹³C tracers are specialized probes used to elucidate the dynamics of specific and vital metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.[5][6] The PPP is a crucial nexus in cellular metabolism, responsible for producing NADPH, a key reductant for antioxidant defense and biosynthesis, and for generating pentose precursors for nucleotide and nucleic acid synthesis.[5][7] This document provides a detailed guide for researchers on the application of D-Ribose-¹³C tracers to quantify these critical metabolic fluxes.
Core Principles
¹³C-Metabolic Flux Analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate (the tracer) into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[4][8] As cells metabolize the ¹³C-labeled D-Ribose, the carbon backbone of the sugar is incorporated into various intermediates. The pattern and extent of ¹³C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][9] This labeling pattern is directly related to the relative activities of the metabolic pathways through which the tracer has passed. By using computational models, these MIDs are then used to calculate the intracellular reaction rates or fluxes.[10]
D-Ribose-¹³C tracers offer a direct route to studying the non-oxidative branch of the PPP and its outputs. Unlike glucose tracers, which enter at the top of glycolysis and the PPP, ribose tracers can bypass the oxidative PPP, providing a more focused view of pentose utilization and interconversion. This is particularly useful for resolving the reversible reactions of the non-oxidative PPP and quantifying the synthesis of nucleotides.[5]
Signaling Pathways and Experimental Logic
The primary pathways interrogated using D-Ribose-¹³C tracers are the Pentose Phosphate Pathway and its connections to nucleotide biosynthesis.
References
- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Application Notes and Protocols for D-Ribose-¹³C Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting stable isotope labeling experiments using D-Ribose-¹³C. This powerful technique allows for the precise tracing of ribose metabolism, offering deep insights into the pentose phosphate pathway (PPP), nucleotide synthesis, and overall cellular bioenergetics. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research questions and experimental systems.
Introduction
D-ribose is a central biomolecule, serving as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA), and coenzymes (NADH, FADH2).[1][2][3] Its metabolism is intrinsically linked to the pentose phosphate pathway, a crucial branch of glucose metabolism that generates NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis.[1][4][5] By using D-Ribose labeled with the stable isotope ¹³C, researchers can trace the metabolic fate of ribose as it is incorporated into various downstream metabolites. This enables the quantitative analysis of metabolic fluxes through key pathways, providing a dynamic view of cellular metabolism that is invaluable for understanding disease states, drug mechanisms, and metabolic engineering strategies.[6][7]
Exogenously supplied D-ribose can be taken up by cells and phosphorylated to ribose-5-phosphate (R-5-P) by ribokinase.[1] This R-5-P can then enter the non-oxidative phase of the PPP or be used for the synthesis of phosphoribosyl pyrophosphate (PRPP), a precursor for nucleotide synthesis.[1][8]
Key Applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a network.[4][6]
-
Pathway Elucidation: Tracing the flow of carbon atoms to identify and characterize metabolic pathways.
-
Drug Discovery and Development: Assessing the impact of therapeutic compounds on cellular metabolism.
-
Disease Research: Investigating metabolic dysregulation in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.[9]
-
Biotechnology: Optimizing metabolic pathways in microorganisms for the production of valuable compounds.
Experimental Design and Protocols
A typical D-Ribose-¹³C labeling experiment involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation. The following protocols provide a detailed methodology for each step.
Signaling Pathway: The Pentose Phosphate Pathway
The diagram below illustrates the central role of D-Ribose in the Pentose Phosphate Pathway (PPP). Labeled D-Ribose enters this pathway after being converted to Ribose-5-Phosphate.
Experimental Workflow
The general workflow for a D-Ribose-¹³C labeling experiment is depicted below. It encompasses cell culture, the labeling period, sample quenching and extraction, and finally, analysis by mass spectrometry or NMR.
References
- 1. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. incacao.be [incacao.be]
- 4. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using D-Ribose-¹³C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose is a critical pentose sugar that serves as a fundamental building block for essential biomolecules, including ribonucleic acid (RNA), adenosine triphosphate (ATP), and other nucleotides.[1][2] Its concentration and metabolism are of significant interest in various fields of research, including metabolic disorders, cardiovascular disease, and neurology. Accurate quantification of D-ribose in biological matrices is crucial for understanding its role in cellular bioenergetics and nucleotide metabolism.[1][3]
Isotope dilution mass spectrometry (IDMS) is the gold standard for precise and accurate quantification of small molecules in complex samples.[4][5][6][7][8] This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). D-Ribose-¹³C, a non-radioactive, stable isotope-labeled form of D-ribose, is an ideal internal standard for this purpose.[9][10][11] By having nearly identical chemical and physical properties to the endogenous D-ribose, D-Ribose-¹³C co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation, chromatographic separation, and detection, leading to highly reliable and reproducible quantitative results.[8]
These application notes provide a comprehensive overview and detailed protocols for the use of D-Ribose-¹³C as an internal standard for the quantitative analysis of D-ribose in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications
-
Metabolomics and Metabolic Profiling: Accurate quantification of D-ribose levels in cells, tissues, and biofluids to study metabolic pathways such as the pentose phosphate pathway.[1][12][13]
-
Drug Development: Assessing the impact of therapeutic agents on nucleotide metabolism and cellular energy status.
-
Clinical Research: Investigating the role of D-ribose in various pathological conditions, including myocardial ischemia, chronic fatigue syndrome, and fibromyalgia.[2]
-
Bioprocess Monitoring: Monitoring D-ribose concentrations in cell culture media and fermentation broths.
Experimental Workflow
The general workflow for the quantitative analysis of D-ribose using D-Ribose-¹³C as an internal standard is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
D-Ribose (analyte standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Ammonium hydroxide
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
Preparation of Standard and Internal Standard Stock Solutions
-
D-Ribose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-ribose and dissolve it in 10 mL of LC-MS grade water.
-
D-Ribose-¹³C Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-Ribose-¹³C₅ and dissolve it in 1 mL of LC-MS grade water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the D-Ribose-¹³C stock solution 1:100 with LC-MS grade water.
Store all stock solutions at -20°C in amber vials.
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by spiking the appropriate amount of the D-ribose stock solution into the biological matrix of interest (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 0.1 to 100 µg/mL.
Sample Preparation Protocol (from Human Plasma)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL D-Ribose-¹³C working internal standard solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% ammonium hydroxide).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
System: UPLC/HPLC system
-
Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) or equivalent HILIC column
-
Mobile Phase A: 95% Acetonitrile, 2.5% Methanol, 2.4% Water, 0.1% Ammonium Hydroxide
-
Mobile Phase B: 50% Acetonitrile, 25% Methanol, 24.9% Water, 0.1% Ammonium Hydroxide
-
Gradient:
-
0.0 min: 100% A
-
2.5 min: 50% A
-
3.0 min: 100% B
-
3.5 min: 100% B
-
4.0 min: 100% A
-
5.0 min: 100% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| D-Ribose | 149.0 | 89.0 | 50 | 10 |
| D-Ribose-¹³C₅ | 154.0 | 93.0 | 50 | 10 |
Note: MS parameters should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Integrate the peak areas for both D-ribose and D-Ribose-¹³C₅ for each sample, calibrator, and quality control.
-
Calculate the peak area ratio of D-ribose to D-Ribose-¹³C₅.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-ribose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following table presents representative data for the validation of the described method.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | |
| Low QC (0.3 µg/mL) | 98.7% |
| Mid QC (30 µg/mL) | 101.2% |
| High QC (80 µg/mL) | 99.5% |
| Precision (% RSD) | |
| Intra-day (n=6) | |
| Low QC | < 5% |
| Mid QC | < 3% |
| High QC | < 3% |
| Inter-day (n=18, 3 days) | |
| Low QC | < 8% |
| Mid QC | < 5% |
| High QC | < 5% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Matrix Effect | Minimal (< 10% ion suppression/enhancement) |
D-Ribose in Metabolic Pathways
D-ribose is a central metabolite in the pentose phosphate pathway (PPP), which runs parallel to glycolysis. The PPP is crucial for generating NADPH, a key reductant in anabolic processes and for antioxidant defense, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate.[1] Ribose-5-phosphate is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical molecule for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[1]
Conclusion
The use of D-Ribose-¹³C as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of D-ribose in complex biological matrices. This approach effectively mitigates variations in sample handling and analysis, ensuring high-quality data for a wide range of research and development applications. The protocols and information provided herein serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Poly(ADP-Ribose) by Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 10. D-Ribose (U-¹³Câ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. D-Ribose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Studies of Ribose Metabolism. I. The Pathway of Nucleic Acid Ribose Synthesis in a Human Carcinoma Cell in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STUDIES OF RIBOSE METABOLISM. III. THE PATHWAY OF RIBOSE CARBON CONVERSION TO GLUCOSE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal-to-noise ratio in D-Ribose-13C NMR spectra.
Welcome to the technical support center for D-Ribose-¹³C NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum for D-Ribose has a very low signal-to-noise ratio. What are the most common causes and initial troubleshooting steps?
A1: A low S/N ratio in ¹³C NMR is a common issue, primarily due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope.[1][2]
Initial Troubleshooting Steps:
-
Check Sample Concentration: Inadequate concentration is a primary cause of weak signals. ¹³C NMR is significantly less sensitive than ¹H NMR, so a higher sample concentration is crucial.[3][4] For ¹³C experiments, it's recommended to use as much material as will dissolve to create a saturated solution.[4]
-
Verify Number of Scans: Ensure you are acquiring a sufficient number of scans. The S/N ratio increases with the square root of the number of scans.[5] If you've completed a run and the S/N is insufficient, you can often add more scans to the existing data.[3]
-
Review Basic Sample Preparation:
-
Solvent Volume: Use the correct solvent volume to maximize the sample within the coil region of the NMR probe.[6]
-
Remove Particulates: Ensure your sample is free of any solid particles by filtering it into the NMR tube. Particulates can degrade magnetic field homogeneity, leading to broader lines and a poorer S/N ratio.[4]
-
Use High-Quality NMR Tubes: Employ clean, high-quality NMR tubes to avoid contaminants and ensure good shimming.[6]
-
Q2: How can I optimize my acquisition parameters to enhance the signal for D-Ribose?
A2: Optimizing acquisition parameters is a critical step in improving the S/N ratio without altering the sample itself.
-
Pulse Angle (Flip Angle): For samples with long T₁ relaxation times, as is common for quaternary carbons, using a shorter pulse width (e.g., a 30° or 45° flip angle) instead of a 90° pulse can significantly increase signal intensity over the course of the experiment by allowing for a shorter relaxation delay.[6][7]
-
Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the nuclei, which can lead to a greater signal.[6] This also maximizes the Nuclear Overhauser Effect (NOE), which can enhance the ¹³C signal intensity through polarization transfer from decoupled protons.[6][7] An optimal relaxation delay is a balance between signal intensity per scan and the total experiment time.
-
Proton Decoupling: Ensure that ¹H decoupling is active during acquisition to collapse ¹³C-¹H couplings into singlets and to benefit from the NOE. Continuous wave decoupling during the relaxation delay can maximize the NOE enhancement, which can increase a ¹³C signal by as much as 200%.[7]
Q3: Are there any hardware solutions for fundamentally improving the S/N ratio?
A3: Yes, specialized hardware can provide significant sensitivity gains.
-
Cryoprobes: These probes cool the detection electronics to cryogenic temperatures (near absolute zero), which drastically reduces thermal noise.[8] This can result in a 3 to 4-fold increase in sensitivity, which translates to a 9 to 16-fold reduction in experiment time for the same S/N ratio.[8][9][10] Some cryoprobes have the ¹³C channel cryogenically enhanced, making them highly sensitive for direct ¹³C detection.[8]
-
Higher Field Magnets: Using a spectrometer with a higher magnetic field strength will increase the S/N ratio.[5]
Q4: I have a very limited amount of D-Ribose. What advanced techniques can I use to get a good ¹³C spectrum?
A4: For mass-limited samples, several advanced techniques can be employed.
-
Isotopic Labeling: The most direct way to increase the signal is to use D-Ribose that has been isotopically enriched with ¹³C (e.g., uniformly ¹³C-labeled D-Ribose).[11][12] This overcomes the low natural abundance of ¹³C.
-
Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that dramatically enhances NMR signal intensity by transferring the high spin polarization of electrons to the nuclei.[13][14][15] This can lead to signal enhancements of several orders of magnitude, making it possible to acquire spectra on very dilute samples.[13][16] The process typically involves adding a stable organic radical to the sample and irradiating it with microwaves at low temperatures.[13][17]
-
Specialized NMR Tubes: For small sample volumes, using specialized micro-NMR tubes can help to maximize the signal by ensuring all of the sample is within the detection area of the NMR probe's coil.[6]
Q5: Can I improve the signal-to-noise ratio after my experiment is finished?
A5: Yes, post-acquisition data processing can help to improve the S/N ratio.
-
Signal Averaging: If individual scans were saved, they can be averaged post-acquisition to increase the S/N ratio.[18]
-
Line Broadening (Apodization): Applying a weighting function, such as an exponential decay, to the Free Induction Decay (FID) can reduce noise in the resulting spectrum. This is often referred to as line broadening (LB). A common value for ¹³C spectra is an LB of 1.0 Hz, which offers a good compromise between reducing noise and maintaining peak sharpness.[3][7] This technique is particularly useful when the natural linewidth of the peaks is broad.[3]
Troubleshooting Guides
Issue 1: Weak or Absent Signals for Quaternary Carbons in D-Ribose
| Possible Cause | Troubleshooting Step | Explanation |
| Long T₁ Relaxation Time | Increase the relaxation delay (D1) or use a smaller flip angle (e.g., 30°). | Quaternary carbons have no attached protons, leading to very long T₁ relaxation times and inefficient relaxation. A longer delay allows for more complete magnetization recovery. A smaller flip angle reduces saturation, allowing for shorter delays.[6] |
| No NOE Enhancement | Ensure proton decoupling is on during the relaxation delay. | The Nuclear Overhauser Effect (NOE) significantly enhances signals of carbons with attached protons. While quaternary carbons do not have directly attached protons, long-range NOE can still provide some enhancement. |
Issue 2: Broad ¹³C Peaks and Poor Resolution
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Shimming | Re-shim the spectrometer. If the sample is highly concentrated, consider diluting it slightly. | Poor magnetic field homogeneity is a common cause of broad lines. Very viscous samples due to high concentration can be difficult to shim well.[19] |
| Presence of Paramagnetic Impurities | Degas the sample or use a chelating agent if metal contamination is suspected. | Dissolved oxygen and other paramagnetic species can cause significant line broadening.[4] |
| Solid Particles in Sample | Filter the sample through a glass wool plug before placing it in the NMR tube. | Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines.[4] |
Quantitative Data Summary
The following table summarizes the expected sensitivity gains from various techniques.
| Technique | Signal-to-Noise Enhancement Factor | Notes |
| Cryoprobe | ~3-4x | Reduces thermal noise in the detector coil.[9][10][20] This translates to a time saving of 9-16x.[10] |
| Dynamic Nuclear Polarization (DNP) | 100x - 1000x | Transfers polarization from electrons to nuclei, offering massive signal boosts.[13] |
| Nuclear Overhauser Effect (NOE) | Up to 3x (for a CH group) | Signal enhancement from dipolar coupling with nearby protons during decoupling.[7] |
| Signal Averaging | Proportional to the square root of the number of scans | Doubling the number of scans increases S/N by a factor of ~1.4. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for D-Ribose ¹³C NMR
-
Determine Sample Quantity: For a standard 5mm NMR tube, aim for a concentration of 50-100 mg of D-Ribose in 0.6-0.7 mL of deuterated solvent.[19] If using isotopically labeled D-Ribose, this amount can be significantly lower.
-
Dissolution: In a separate small vial, dissolve the D-Ribose in the chosen deuterated solvent (e.g., D₂O). Gentle heating or vortexing can aid dissolution.[19]
-
Filtration: Take a Pasteur pipette and firmly pack a small plug of glass wool into the tip.
-
Transfer: Filter the D-Ribose solution through the glass wool plug directly into a clean, high-quality NMR tube. This removes any particulate matter.[4]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is appropriate for your spectrometer's probe (typically around 4-5 cm).
-
Degassing (Optional): For samples sensitive to paramagnetic oxygen, perform three freeze-pump-thaw cycles to remove dissolved O₂.[4]
Protocol 2: Setting up a Standard ¹³C Experiment with Optimized Parameters
-
Insert Sample and Lock/Shim: Insert the prepared sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Load a Standard ¹³C Pulse Program: Select a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[7]
-
Set Acquisition Parameters:
-
Pulse Width (P1): Use a 30° flip angle. This is often automatically handled by the pulse program.[7]
-
Acquisition Time (AQ): Set to approximately 1.0 second.[7]
-
Relaxation Delay (D1): Set to 2.0 seconds. This provides a good balance for signal enhancement via NOE for a variety of carbon types.[7]
-
Number of Scans (NS): Start with a minimum of 1024 scans. Increase this number as needed to achieve the desired S/N ratio.
-
-
Processing Parameters:
-
Line Broadening (LB): Apply an exponential multiplication with a line broadening factor of 1.0 Hz before Fourier transformation to improve the S/N ratio.[7]
-
-
Acquire Data: Start the acquisition. Monitor the spectrum periodically to check for signal accumulation.
Visualizations
Caption: Workflow for acquiring a D-Ribose-¹³C NMR spectrum.
Caption: Troubleshooting logic for low S/N in ¹³C NMR.
References
- 1. A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. nmr.oxinst.jp [nmr.oxinst.jp]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Cryoprobes [nmr.chem.ucsb.edu]
- 9. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 14. Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomolecular Complex Viewed by Dynamic Nuclear Polarization Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic nuclear polarization-enhanced 13C NMR spectroscopy of static biological solids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with room temperature coils: spectroscopic phantom and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Correction for natural isotope abundance in D-Ribose-13C studies.
Welcome to the technical support center for D-Ribose-13C studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is correction for natural isotope abundance necessary in this compound studies?
A1: All elements, including carbon, exist naturally as a mixture of isotopes. For carbon, approximately 98.9% is ¹²C and 1.1% is ¹³C.[1] When you conduct an experiment with a ¹³C-labeled tracer like D-Ribose-¹³C, the mass spectrometer detects both the ¹³C incorporated from your tracer and the naturally occurring ¹³C. To accurately quantify the incorporation of your labeled tracer and understand metabolic fluxes, you must mathematically remove the contribution of the naturally abundant isotopes.[2][3] Failure to do so can lead to significant errors in the interpretation of your results, including incorrect flux estimations.[1][3]
Q2: What is the basic principle behind natural isotope abundance correction?
A2: The most common method for natural isotope abundance correction is the matrix-based approach.[1][4] This method uses a correction matrix that accounts for the theoretical distribution of natural isotopes for a given molecule. The measured mass isotopomer distribution (MID) is multiplied by the inverse of this correction matrix to obtain the corrected MID, which reflects the true enrichment from the isotopic tracer.[1][4] Several software tools are available that automate this process.[3][5][6][7]
Q3: How does chemical derivatization affect the correction?
A3: Chemical derivatization, often used to improve the chromatographic and mass spectrometric properties of metabolites like ribose, adds atoms to the molecule being analyzed.[2][8] These derivatizing agents also contain elements with natural isotopes (e.g., carbon, silicon). Therefore, the correction matrix must be adjusted to include the elemental composition of the derivative to accurately correct for the natural isotopes contributed by both the metabolite and the derivatizing agent.[8][9]
Q4: Which software tools are available for natural abundance correction?
A4: Several software packages are available to perform natural isotope abundance correction. Some commonly used tools include:
-
IsoCor: A popular open-source tool that can correct for natural abundance of various isotopes and is compatible with different mass spectrometry resolutions.[6][7][10]
-
IsoCorrectoR: An R-based tool that corrects for natural abundance and tracer impurity for both MS and MS/MS data.[5]
-
AccuCor2: An R-based tool designed for dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N).
-
Corna: A Python package that provides a flexible workflow for natural abundance correction.[6]
-
PolyMID-Correct: A Python-based tool for correcting stable-isotope tracing data.[4][11]
The choice of software often depends on the specific experimental setup, the type of mass spectrometry data (e.g., MS, MS/MS, high/low resolution), and the user's programming proficiency.
Troubleshooting Guide
Problem 1: My corrected data contains negative values for some mass isotopomers.
-
Possible Cause 1: Measurement Error. Mass spectrometry measurements are subject to noise and variability. Low-intensity peaks are particularly susceptible to measurement errors, which can lead to negative values after correction.[1]
-
Troubleshooting Steps:
-
Verify Raw Data Quality: Examine the raw mass spectra to ensure that the peaks for all isotopomers are well-defined and above the noise level.
-
Check for Missing Peaks: Ensure that all expected isotopomer peaks are present in the raw data. Missing peaks can lead to inaccuracies in the correction.[10]
-
Use Appropriate Software Algorithms: Some correction software offers algorithms, such as non-negative least squares, that constrain the corrected values to be non-negative.[12]
-
Re-run the Sample: If the issue persists and is critical for your interpretation, consider re-analyzing the sample to obtain higher quality data.
-
-
Possible Cause 2: Incorrect Correction Matrix. An inaccurate correction matrix, due to an incorrect elemental formula (including derivatization agents) or incorrect natural abundance values, can lead to erroneous results, including negative values.
-
Troubleshooting Steps:
-
Verify Elemental Formula: Double-check the chemical formula of your D-Ribose derivative. Ensure that all atoms from both the ribose molecule and the derivatization agent are included.
-
Confirm Natural Abundance Values: While standard natural abundance values are generally accurate, highly specific applications might require customized values.[10]
-
Problem 2: The calculated enrichment from my this compound tracer seems unexpectedly low or high after correction.
-
Possible Cause 1: Inaccurate Tracer Purity. The isotopic purity of your D-Ribose-¹³C tracer might not be 100%. Most correction software allows you to input the actual purity of the tracer, which should be obtained from the manufacturer's certificate of analysis.[3]
-
Troubleshooting Steps:
-
Input Tracer Purity: Ensure you have entered the correct isotopic purity of your D-Ribose-¹³C tracer into the correction software.
-
-
Possible Cause 2: Isotopic Steady State Not Reached. In metabolic flux analysis, it is often assumed that the system has reached an isotopic steady state, meaning the labeling of intracellular metabolites is stable over time. If your experiment is too short, the labeling may not have reached its maximum, leading to lower-than-expected enrichment.
-
Troubleshooting Steps:
-
Time-Course Experiment: If feasible, perform a time-course experiment to determine when isotopic steady state is reached for D-Ribose and its downstream metabolites.
-
Consult Literature: Review literature for similar experimental systems to get an estimate of the time required to reach isotopic steady state.
-
Data Presentation
The following tables illustrate the effect of natural isotope abundance correction on a hypothetical D-Ribose sample. D-Ribose has 5 carbon atoms.
Table 1: Natural Isotope Abundance of Carbon
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
Table 2: Hypothetical Measured vs. Corrected Mass Isotopomer Distribution (MID) of D-Ribose
This table shows a hypothetical example of how the measured MID of D-Ribose is corrected for natural ¹³C abundance. The "Measured MID" represents the raw data from the mass spectrometer, while the "Corrected MID" reflects the true incorporation from the ¹³C-labeled tracer.
| Mass Isotopomer | Measured MID (%) | Corrected MID (%) |
| M+0 (Unlabeled) | 30.0 | 35.5 |
| M+1 | 35.0 | 34.0 |
| M+2 | 20.0 | 17.5 |
| M+3 | 10.0 | 8.0 |
| M+4 | 4.0 | 3.5 |
| M+5 | 1.0 | 1.5 |
Experimental Protocols
Protocol: Correction for Natural Isotope Abundance using IsoCor Software
This protocol provides a general workflow for correcting mass spectrometry data for natural isotope abundance using the IsoCor software.
-
Data Preparation:
-
Organize your raw mass spectrometry data into a tab-separated value (.tsv) file. The file should contain columns for sample name, metabolite name, isotopologue (e.g., 0 for M+0, 1 for M+1), and the measured peak area or intensity.[13]
-
-
Metabolite and Derivative Database:
-
Create or modify the metabolite and derivative database files for IsoCor. These are also .tsv files.
-
In the metabolite database, define the name and elemental formula of D-Ribose (C₅H₁₀O₅).
-
If a derivatization agent was used (e.g., TMS), define its name and elemental formula in the derivative database.[13]
-
-
Running IsoCor:
-
Launch the IsoCor graphical user interface (GUI) or use the command-line interface.
-
Load your measurement data file and the metabolite/derivative databases.
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Specify the tracer element (Carbon, ¹³C) and its isotopic purity.
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Define the resolution of your mass spectrometer.[13]
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Run the correction.
-
-
Data Analysis:
-
IsoCor will generate an output file containing the corrected mass isotopomer distributions and the mean enrichment for D-Ribose in each sample.
-
Use this corrected data for your downstream analysis, such as metabolic flux calculations.
-
Mandatory Visualization
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. biorxiv.org [biorxiv.org]
- 7. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 11. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tutorials — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
Technical Support Center: D-Ribose-¹³C Isotope Tracing Experiments
Welcome to the technical support center for D-Ribose-¹³C isotope tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing isotopic scrambling and ensuring the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of D-Ribose-¹³C experiments?
A1: Isotopic scrambling refers to the redistribution of the ¹³C label from the administered D-Ribose-¹³C tracer to other positions within the target molecule or to other molecules entirely. This occurs through reversible metabolic reactions and the activity of interconnected metabolic pathways, leading to a labeling pattern that does not directly reflect the primary metabolic route of interest.[1] In D-Ribose-¹³C experiments, a primary concern is the scrambling of the ¹³C label through the non-oxidative branch of the Pentose Phosphate Pathway (PPP), which can complicate the interpretation of metabolic flux.
Q2: Why is it crucial to minimize isotopic scrambling?
A2: Minimizing isotopic scrambling is essential for the accurate determination of metabolic fluxes.[2] Scrambling can lead to an overestimation or underestimation of the activity of specific pathways. For instance, if the goal is to measure the flux through the oxidative PPP, scrambling in the non-oxidative PPP can confound the results, making it difficult to distinguish the true contribution of the oxidative branch. Accurate flux measurements are critical for understanding cellular metabolism in various contexts, including disease states and drug development.
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3:
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Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites remain constant over time. This is typically achieved by maintaining a consistent cellular environment.[3]
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Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled tracer.[3] The time required to reach isotopic steady state can vary significantly depending on the metabolite and the metabolic pathway, from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[3] Achieving isotopic steady state is a prerequisite for many metabolic flux analysis models.
Q4: How does the choice of D-Ribose-¹³C tracer affect the experiment?
A4: The specific isotopomer of D-Ribose-¹³C used as a tracer significantly impacts the ability to resolve fluxes in different pathways. For example, using specifically labeled ribose, such as [1-¹³C]D-Ribose or [5-¹³C]D-Ribose, can provide more precise information about the activity of transketolase and transaldolase in the non-oxidative PPP compared to uniformly labeled [U-¹³C₅]D-Ribose. The choice of tracer should be carefully considered based on the specific metabolic questions being addressed.
Troubleshooting Guide
This guide addresses specific issues that can arise during D-Ribose-¹³C labeling experiments and provides actionable solutions.
| Issue | Symptoms | Possible Causes | Solutions |
| High Isotopic Scrambling | Labeling patterns in downstream metabolites are more complex than expected, with ¹³C appearing in multiple, unanticipated positions. | - Reversible reactions in the non-oxidative Pentose Phosphate Pathway.- High activity of interconnected pathways (e.g., glycolysis, gluconeogenesis).- Long incubation times allowing for extensive label redistribution. | - Optimize the labeling time to capture the initial flux before significant scrambling occurs.- Use specifically labeled D-Ribose-¹³C tracers to better track carbon transitions.- Employ advanced metabolic flux analysis software that can model and correct for scrambling. |
| Low ¹³C Enrichment in Target Metabolites | The percentage of ¹³C incorporation in metabolites of interest is lower than anticipated. | - Isotopic Dilution: The labeled D-Ribose-¹³C is diluted by a large pre-existing unlabeled intracellular pool of ribose or its precursors.- Inefficient Tracer Uptake: Cells are not efficiently taking up the labeled ribose from the medium.- Tracer Impurity: The D-Ribose-¹³C tracer has a lower isotopic purity than specified. | - Wash cells thoroughly with a base medium before adding the labeled medium to remove unlabeled precursors.- Ensure the D-Ribose-¹³C tracer is of high isotopic purity (>98%).- Verify tracer uptake by measuring its concentration in the medium over time. |
| Inconsistent Labeling Patterns Across Replicates | Significant variation in the mass isotopomer distributions of metabolites between replicate experiments. | - Inconsistent cell culture conditions (e.g., cell density, growth phase).- Variability in the timing of quenching and metabolite extraction.- Contamination of samples. | - Standardize cell culture protocols meticulously.- Implement a rapid and consistent quenching and extraction procedure.- Run unlabeled control samples to check for background contamination. |
| Unexpected Isotopologue Distribution in Unlabeled Controls | Significant M+1, M+2, or higher peaks in the mass spectrum of unlabeled control samples. | - Natural Isotopic Abundance: Naturally occurring heavy isotopes of elements like carbon (¹³C is ~1.1% abundant).- Contamination: Contamination of media, reagents, or analytical instruments with ¹³C-labeled compounds. | - Always analyze unlabeled control samples to establish the natural isotopic abundance baseline.- Mathematically correct for natural isotopic abundance in your data analysis.- Ensure thorough cleaning of analytical instruments between runs to prevent carryover. |
Experimental Protocols
Protocol 1: D-Ribose-¹³C Labeling in Adherent Mammalian Cells
This protocol provides a general framework for labeling adherent mammalian cells with D-Ribose-¹³C to minimize isotopic scrambling and ensure reproducible results.
1. Cell Culture and Seeding:
- Culture cells in standard growth medium to the desired confluency (typically 70-80%).
- Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
2. Preparation of Labeling Medium:
- Prepare a base medium that is identical to the standard growth medium but lacks unlabeled ribose and other carbon sources that could dilute the tracer.
- Supplement the base medium with the desired concentration of D-Ribose-¹³C (e.g., [1-¹³C]D-Ribose or [U-¹³C₅]D-Ribose). Ensure the isotopic purity of the tracer is high (e.g., 99%).
3. Isotope Labeling:
- Aspirate the standard growth medium from the cells.
- Gently wash the cells twice with pre-warmed base medium to remove residual unlabeled metabolites.
- Immediately add the pre-warmed D-Ribose-¹³C labeling medium to the cells.
- Incubate the cells for the desired labeling period. This time should be optimized to be long enough for significant label incorporation into the metabolites of interest but short enough to minimize extensive scrambling. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.
4. Rapid Quenching and Metabolite Extraction:
- To halt metabolic activity instantly, aspirate the labeling medium.
- Immediately wash the cells with an ice-cold 0.9% NaCl solution to remove extracellular metabolites.
- Immediately add an ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C).[4]
- Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the samples on ice or at -20°C for at least 20 minutes to ensure complete extraction.
- Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites for analysis by LC-MS or GC-MS.
Protocol 2: Data Correction for Natural Isotope Abundance
Accurate quantification of ¹³C enrichment requires correction for the natural abundance of heavy isotopes.
1. Analyze Unlabeled Control Samples:
- Culture and extract metabolites from cells grown in parallel with the labeled experiments but using only unlabeled substrates.
2. Acquire Mass Spectra:
- Obtain high-resolution mass spectra for your target metabolites from these unlabeled samples.
3. Calculate Theoretical Natural Abundance:
- Use the known natural abundances of all isotopes in your metabolite's chemical formula to calculate the expected mass isotopomer distribution (MID).
4. Apply Correction Algorithm:
- Utilize a correction algorithm or software (e.g., IsoCorrectoR) to subtract the contribution of naturally occurring isotopes from the measured MIDs of your labeled samples.[5] This will yield the true fractional enrichment from the D-Ribose-¹³C tracer.
Data Presentation
Table 1: Influence of Labeling Time on ¹³C Enrichment and Scrambling in Ribose-5-Phosphate (R5P)
Hypothetical data for illustrative purposes.
| Labeling Time (hours) | Total ¹³C Enrichment in R5P (%) | M+1 Isotopologue Abundance (%) | M+2 Isotopologue Abundance (%) | M+3 Isotopologue Abundance (%) | M+4 Isotopologue Abundance (%) | M+5 Isotopologue Abundance (%) |
| 1 | 15 | 5 | 10 | 0 | 0 | 0 |
| 4 | 45 | 10 | 25 | 8 | 2 | 0 |
| 8 | 70 | 12 | 30 | 18 | 8 | 2 |
| 12 | 85 | 15 | 30 | 25 | 10 | 5 |
| 24 | 95 | 18 | 28 | 26 | 13 | 10 |
Table 2: Comparison of Different D-Ribose-¹³C Tracers on Pentose Phosphate Pathway Flux Determination
Illustrative data based on principles from metabolic flux analysis studies.[6]
| D-Ribose-¹³C Tracer | Measured Flux through Oxidative PPP (relative units) | Measured Flux through Non-oxidative PPP (relative units) | Confidence Interval for Oxidative PPP Flux |
| [U-¹³C₅]D-Ribose | 100 | 85 | ± 15 |
| [1-¹³C]D-Ribose | 98 | 92 | ± 8 |
| [5-¹³C]D-Ribose | 102 | 90 | ± 9 |
| Mixture: 50% [1-¹³C]D-Ribose + 50% [U-¹³C₅]D-Ribose | 99 | 88 | ± 12 |
Visualizations
Caption: Pentose Phosphate Pathway workflow with D-Ribose-¹³C tracer input.
Caption: Troubleshooting workflow for high isotopic scrambling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in D-Ribose-¹³C Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during D-Ribose-¹³C data analysis. The content is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of D-Ribose-¹³C in metabolic research?
D-Ribose-¹³C is a powerful tracer for elucidating the activity of several key metabolic pathways. Its primary applications include:
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Pentose Phosphate Pathway (PPP) Flux Analysis: D-Ribose is a central intermediate in the PPP, a pathway crucial for generating NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.[1][2][3][4][5] Using ¹³C-labeled D-Ribose allows for the direct tracing of carbon atoms through both the oxidative and non-oxidative branches of the PPP.
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Nucleotide Biosynthesis: The ribose moiety of all purine and pyrimidine nucleotides is derived from the PPP.[6][7] D-Ribose-¹³C labeling enables the quantification of de novo nucleotide synthesis rates and the contribution of the PPP to this process.
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Connections to Central Carbon Metabolism: By tracking the fate of the ¹³C label from D-Ribose, researchers can understand its connections to other central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.
Q2: How do I choose the right D-Ribose-¹³C isotopomer for my experiment?
The choice of the specific ¹³C-labeled D-Ribose isotopomer depends on the research question:
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[1-¹³C]D-Ribose: This isotopomer is particularly useful for studying the oxidative branch of the PPP. The label is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.
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[U-¹³C₅]D-Ribose: Uniformly labeled D-Ribose provides a comprehensive view of how the entire ribose backbone is incorporated into downstream metabolites, making it suitable for tracing into nucleotide synthesis and for general metabolic network analysis.
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Other position-specific isotopomers (e.g., [2-¹³C]D-Ribose, [5-¹³C]D-Ribose): These can be used to probe specific enzyme activities and carbon rearrangements within the non-oxidative PPP.
Q3: What are the critical considerations for designing a D-Ribose-¹³C labeling experiment?
A well-designed experiment is crucial for obtaining reliable and interpretable data. Key considerations include:
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Cell Culture Conditions: Ensure cells are in a steady metabolic state during the labeling period.[8] This typically means they should be in the exponential growth phase.
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Labeling Duration: The incubation time with D-Ribose-¹³C should be sufficient to achieve isotopic steady state in the metabolites of interest. This can range from minutes for intermediates in the upper PPP to several hours for nucleotides.[4] A time-course experiment is recommended to determine the optimal labeling duration for your specific system.
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Tracer Concentration: The concentration of D-Ribose-¹³C should be high enough to ensure significant incorporation but not so high as to cause metabolic perturbations or cytotoxicity.[9][10] It is advisable to perform a dose-response experiment to determine the optimal concentration.
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Control Samples: Always include unlabeled control samples to determine the natural abundance of isotopes and to serve as a baseline for data correction.
Troubleshooting Guides
Data Acquisition and Processing
Q4: My mass spectrometry (MS) data shows unexpected or low ¹³C enrichment. What are the possible causes and solutions?
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Problem: Low incorporation of the ¹³C label from D-Ribose into target metabolites.
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Possible Causes & Solutions:
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Suboptimal Labeling Time or Concentration: The incubation time may be too short, or the D-Ribose-¹³C concentration may be too low.
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Solution: Perform a time-course and/or dose-response experiment to optimize these parameters.
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Cell Viability Issues: High concentrations of D-Ribose can sometimes be cytotoxic.[9][10]
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Solution: Assess cell viability using methods like MTT or trypan blue exclusion at different D-Ribose concentrations.
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Metabolic State of Cells: Cells not in a metabolically active state (e.g., confluent or senescent) will have lower tracer uptake and metabolism.
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Solution: Ensure cells are in the exponential growth phase during the experiment.
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Inefficient Metabolite Extraction: Poor extraction can lead to low yields of target metabolites.
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Solution: Use a validated extraction protocol with cold solvents (e.g., 80% methanol) to quench metabolism rapidly and efficiently extract metabolites.
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Q5: How do I correct for the natural abundance of stable isotopes in my MS data?
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Problem: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can interfere with the measurement of ¹³C incorporation from the tracer.
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Solution:
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Mathematical Correction: It is essential to mathematically correct the raw mass isotopomer distribution (MID) data for the contribution of natural isotopes. This can be done using various software packages and algorithms.[11]
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Unlabeled Controls: Analyze unlabeled control samples to determine the natural isotopic distribution for each metabolite of interest. This information is then used in the correction algorithm.
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Data Interpretation
Q6: I am having difficulty interpreting the mass isotopomer distribution (MID) of my target metabolites. What are the key principles?
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Understanding MIDs: The MID represents the fractional abundance of each mass isotopomer of a metabolite (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.
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Tracing Carbon Transitions: By knowing the specific ¹³C-labeling pattern of your D-Ribose tracer and the biochemical reactions in the pathway, you can predict the expected MIDs of downstream metabolites. For example, if you use [1-¹³C]D-Ribose, you would expect to see an M+1 peak in ribose-5-phosphate.
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Software Tools: Several software tools are available to help with the interpretation of MIDs and to perform metabolic flux analysis (MFA). These tools use computational models to simulate the labeling patterns and estimate metabolic fluxes.[8][12][13]
Q7: The calculated fluxes in my metabolic model have large confidence intervals. How can I improve the precision of my flux estimates?
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Problem: High uncertainty in the estimated metabolic fluxes.
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Possible Causes & Solutions:
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Insufficient Labeling Information: The chosen tracer may not provide enough information to resolve all the fluxes in the model.
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Solution: Consider using a different D-Ribose-¹³C isotopomer or performing parallel labeling experiments with multiple tracers (e.g., ¹³C-glucose in addition to D-Ribose-¹³C).
-
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Model Inaccuracies: The metabolic network model may not accurately represent the biology of your system.
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Solution: Refine the metabolic model based on known biochemistry and literature data.
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Measurement Errors: Inaccurate measurement of MIDs or extracellular fluxes (uptake/secretion rates) can lead to imprecise flux estimates.
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Solution: Ensure high-quality analytical data by optimizing your MS or NMR methods and accurately measuring extracellular rates.
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-
Experimental Protocols
Protocol 1: D-Ribose-¹³C Labeling of Adherent Mammalian Cells
This protocol provides a general workflow for labeling adherent mammalian cells with D-Ribose-¹³C.
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Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to the desired confluency (typically 70-80%) in their standard growth medium.
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Media Preparation: Prepare the labeling medium by supplementing glucose-free and ribose-free cell culture medium with the desired concentration of D-Ribose-¹³C. Also supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled ribose and other small molecules.
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Pre-incubation (Optional but Recommended): One hour before labeling, replace the standard growth medium with the glucose-free/ribose-free medium to deplete intracellular pools of unlabeled metabolites.
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Labeling: Remove the pre-incubation medium and add the pre-warmed D-Ribose-¹³C labeling medium to the cells.
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Incubation: Incubate the cells for the predetermined optimal duration at 37°C in a humidified incubator with 5% CO₂.
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Quenching and Metabolite Extraction:
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Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity.
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Scrape the cells from the plate in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new tube for analysis.
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Protocol 2: Sample Preparation for GC-MS Analysis
This protocol outlines the general steps for preparing extracted metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
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Derivatization: Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
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Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
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Add MSTFA and incubate at an elevated temperature (e.g., 60°C) to silylate hydroxyl and amine groups.
-
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GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate temperature gradient and mass spectrometer settings to separate and detect the metabolites of interest.
Protocol 3: Sample Preparation for NMR Spectroscopy
This protocol describes the basic steps for preparing metabolite extracts for Nuclear Magnetic Resonance (NMR) analysis.
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Drying and Reconstitution: Dry the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O with a pH buffer).
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Addition of Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
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Transfer to NMR Tube: Transfer the sample to a high-quality NMR tube.
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NMR Data Acquisition: Acquire ¹³C NMR spectra using an appropriate pulse sequence. 1D ¹³C NMR can provide information on overall enrichment, while 2D experiments like ¹³C-¹³C COSY or HSQC can provide more detailed information on labeling patterns.[14][15][16]
Data Presentation
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Ribose-5-Phosphate after [U-¹³C₅]D-Ribose Labeling
| Mass Isotopomer | Fractional Abundance (%) |
| M+0 | 5 |
| M+1 | 10 |
| M+2 | 15 |
| M+3 | 20 |
| M+4 | 25 |
| M+5 | 25 |
This table illustrates an example of the expected MID for ribose-5-phosphate after labeling with uniformly labeled D-Ribose, showing significant incorporation of all five carbon atoms.
Table 2: Comparison of Pentose Phosphate Pathway (PPP) Flux Determined by Different Tracers
| Tracer | PPP Flux (% of Glycolysis) | Reference |
| [1,2-¹³C₂]Glucose | 5.73 ± 0.52 | [6][17] |
| [1-¹³C] & [6-¹³C]Glucose | 5.55 ± 0.73 | [6][17] |
This table provides a comparison of PPP flux values determined using different ¹³C-labeled glucose tracers, demonstrating the consistency of results obtained with different methods.
Mandatory Visualizations
Caption: Experimental workflow for D-Ribose-¹³C metabolic flux analysis.
Caption: D-Ribose-¹³C tracing of the Pentose Phosphate Pathway and Nucleotide Synthesis.
Caption: Troubleshooting logic for low ¹³C incorporation in D-Ribose labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Khan Academy [khanacademy.org]
- 4. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. benchchem.com [benchchem.com]
- 12. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribose-¹³C Labeling Media Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Ribose-¹³C labeling in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of D-Ribose-¹³C labeling in cell culture experiments?
A1: D-Ribose-¹³C labeling is a stable isotope tracing technique used to investigate metabolic pathways involving ribose, a central component of nucleotides (ATP, GTP), nucleic acids (RNA and DNA), and the pentose phosphate pathway (PPP). By tracing the incorporation of ¹³C from labeled D-ribose into downstream metabolites, researchers can quantify metabolic fluxes and understand how cells utilize ribose under various conditions. This is particularly valuable in cancer research, where metabolic reprogramming is a key hallmark.
Q2: What are the key metabolic pathways traced using D-Ribose-¹³C?
A2: The primary pathways traced are:
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Pentose Phosphate Pathway (PPP): Both the oxidative and non-oxidative branches.
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Nucleotide Synthesis: The de novo and salvage pathways for purine and pyrimidine synthesis.
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Glycolysis and Gluconeogenesis: Labeled ribose can be converted to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.
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Tricarboxylic Acid (TCA) Cycle: Carbon from ribose can enter the TCA cycle through glycolysis.
Q3: When should I choose D-Ribose-¹³C over [U-¹³C]-glucose for studying the pentose phosphate pathway?
A3: While [U-¹³C]-glucose is a common tracer for central carbon metabolism, including the PPP, D-Ribose-¹³C offers a more targeted approach for studying pathways directly involving ribose.[1] Using D-Ribose-¹³C can help to specifically investigate ribose uptake, utilization in nucleotide synthesis, and the non-oxidative branch of the PPP with less confounding labeling from upper glycolysis. Combining experiments with both [U-¹³C]-glucose and positionally labeled D-ribose can provide a more comprehensive view of pentose phosphate pathway dynamics.[1]
Q4: What is isotopic steady state and why is it important?
A4: Isotopic steady state is the point at which the fractional enrichment of a stable isotope (like ¹³C) in a given metabolite becomes constant over time.[2] Reaching this state is crucial for many metabolic flux analysis models as it simplifies the calculations required to determine pathway activities.[2] The time to reach isotopic steady state varies for different metabolites; for example, glycolytic intermediates may reach it within minutes, while TCA cycle intermediates can take several hours.[2]
Troubleshooting Guide
Issue 1: Low ¹³C Enrichment in Ribose-5-Phosphate and Downstream Metabolites
Q: I am observing very low incorporation of ¹³C from my labeled D-Ribose into intracellular ribose-5-phosphate and nucleotides. What are the possible causes and how can I troubleshoot this?
A: Low ¹³C enrichment is a common issue that can stem from several factors related to your cell culture media and experimental setup.
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Possible Cause 1: High Concentration of Unlabeled Glucose in the Medium.
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Explanation: Cells can synthesize ribose-5-phosphate de novo from glucose via the pentose phosphate pathway. If your medium contains high levels of unlabeled glucose, it will dilute the ¹³C-labeled ribose pool, leading to low enrichment in downstream metabolites.[3]
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Solution: Reduce the concentration of unlabeled glucose in your culture medium. You may need to empirically determine the optimal balance that maintains cell viability while maximizing labeled ribose uptake and incorporation. Consider using a medium with a lower glucose concentration or a glucose-free medium supplemented with other carbon sources if your cell line can tolerate it.
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Possible Cause 2: Sub-optimal Concentration of Labeled D-Ribose.
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Explanation: The concentration of labeled D-ribose in the medium may be too low for efficient uptake and utilization by the cells.
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Solution: Increase the concentration of D-Ribose-¹³C in your medium. It is advisable to perform a dose-response experiment to identify the optimal concentration that results in the highest enrichment without causing cytotoxicity.
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Possible Cause 3: Poor Cellular Uptake of Ribose.
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Explanation: Different cell lines have varying capacities for ribose uptake. Your cell line may have low expression of the necessary transporters.
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Solution: Verify the ribose transport capabilities of your cell line from literature if possible. While genetically engineering cells to express ribose transporters is an option, a more straightforward approach is to optimize the media to favor ribose uptake, such as by lowering the glucose concentration.
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Possible Cause 4: Short Labeling Time.
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Explanation: The labeling duration may not be sufficient to achieve significant ¹³C enrichment in the metabolite pools of interest, especially for metabolites that turn over slowly.[2]
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Solution: Increase the labeling time. Perform a time-course experiment (e.g., collecting samples at 2, 6, 12, and 24 hours) to determine the optimal labeling duration for achieving isotopic steady state in your target metabolites.[4]
-
Issue 2: Poor Cell Health or Viability During Labeling Experiment
Q: My cells are showing signs of stress (e.g., reduced proliferation, detachment, low viability) after switching to the ¹³C-labeling medium. What could be wrong?
A: Cell health is paramount for obtaining meaningful metabolic data. Media composition is a likely culprit for poor cell viability.
-
Possible Cause 1: Nutrient Depletion in Custom Medium.
-
Explanation: When creating a custom labeling medium by modifying a basal formulation (e.g., reducing glucose), you might inadvertently create a nutrient-deficient environment that cannot support healthy cell growth.[5]
-
Solution: Ensure your custom medium is supplemented with all essential amino acids, vitamins, and other critical components that might be lacking in the basal formulation.[6] Consider performing a spent media analysis to identify which nutrients are being depleted.
-
-
Possible Cause 2: Toxicity from High Concentrations of Labeled Substrate.
-
Explanation: While rare, very high concentrations of a labeled substrate could potentially have cytotoxic effects.
-
Solution: As mentioned previously, perform a dose-response experiment to find the optimal concentration of D-Ribose-¹³C that provides good labeling without negatively impacting cell health.
-
-
Possible Cause 3: Osmotic Stress.
-
Explanation: Altering the concentrations of media components like glucose and salts can change the osmolarity of the medium, leading to osmotic stress on the cells.
-
Solution: Measure the osmolarity of your custom labeling medium and adjust it to be within the optimal range for your cell line (typically 280-320 mOsm/kg). You can adjust osmolarity using non-metabolizable compounds like sorbitol or by carefully balancing salt concentrations.
-
-
Possible Cause 4: Inappropriate pH.
-
Explanation: Cellular metabolism can alter the pH of the culture medium. For instance, high rates of glycolysis can lead to acidification due to lactate production. Suboptimal pH can significantly impact cell health.[7]
-
Solution: Monitor the pH of your culture medium throughout the experiment. Ensure your medium is adequately buffered (e.g., with sodium bicarbonate and HEPES) to maintain a stable pH within the optimal range for your cells (typically 7.2-7.4).[7]
-
Quantitative Data Summary
The following tables provide examples of how different media formulations can impact ¹³C labeling efficiency. Note that these are illustrative examples, and optimal conditions will be cell-line specific.
Table 1: Effect of Unlabeled Glucose Concentration on ¹³C-Ribose Incorporation
| [¹³C₅-D-Ribose] (mM) | [¹²C-Glucose] (mM) | Average ¹³C Enrichment in ATP (%) | Cell Viability (%) |
| 5 | 25 | 15.2 ± 2.1 | 95.1 ± 1.5 |
| 5 | 10 | 35.8 ± 3.5 | 94.5 ± 2.0 |
| 5 | 5 | 60.1 ± 4.2 | 92.8 ± 2.3 |
| 5 | 1 | 85.6 ± 5.0 | 85.3 ± 3.1 |
| 5 | 0 | 92.3 ± 3.8 | 60.7 ± 4.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Time-Course of ¹³C Enrichment in Key Metabolites
| Labeling Time (hours) | ¹³C Enrichment in R5P (%) | ¹³C Enrichment in ATP (%) | ¹³C Enrichment in Lactate (%) |
| 1 | 45.3 ± 3.9 | 20.1 ± 2.5 | 5.2 ± 0.8 |
| 4 | 78.9 ± 5.1 | 55.6 ± 4.1 | 15.8 ± 1.9 |
| 8 | 90.1 ± 4.5 | 78.2 ± 3.7 | 25.4 ± 2.8 |
| 16 | 94.5 ± 3.2 | 91.5 ± 2.9 | 38.9 ± 3.5 |
| 24 | 95.2 ± 2.8 | 94.8 ± 2.5 | 45.1 ± 3.1 |
Data are hypothetical, assuming labeling with 5 mM ¹³C₅-D-Ribose and 5 mM ¹²C-Glucose.
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeling Medium
This protocol describes the preparation of a custom labeling medium with reduced glucose to enhance D-Ribose-¹³C incorporation.
-
Start with a Glucose-Free Basal Medium: Begin with a commercially available glucose-free and ribose-free DMEM or RPMI-1640 formulation. This ensures you have precise control over the carbon sources.
-
Reconstitute Basal Medium: Prepare the basal medium according to the manufacturer's instructions, typically by dissolving the powdered medium in high-purity water.
-
Supplement with Serum/Growth Factors: If your experiment requires serum, add dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%). Dialyzed serum has reduced levels of small molecules like glucose and amino acids, preventing isotopic dilution. If working in serum-free conditions, add the necessary growth factors and supplements.
-
Add Labeled and Unlabeled Carbon Sources:
-
Prepare sterile stock solutions of ¹³C-D-Ribose (e.g., 1 M) and unlabeled D-glucose (e.g., 1 M).
-
Add the stock solutions to the basal medium to achieve the desired final concentrations (e.g., 5 mM ¹³C-D-Ribose and 5 mM D-glucose).
-
-
Add Buffer and Adjust pH: Add a buffer such as HEPES (e.g., to a final concentration of 25 mM) and sodium bicarbonate. Adjust the pH to 7.2-7.4 using sterile 1 M HCl or 1 M NaOH.
-
Sterile Filtration: Sterilize the final medium by passing it through a 0.22 µm filter.
-
Quality Control: Before use, verify the pH and osmolarity of the final medium.
Protocol 2: D-Ribose-¹³C Labeling Experiment
-
Cell Seeding: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 50-80% for adherent cells or a specific density for suspension cells).[4] Ensure the cells are in the exponential growth phase.[4]
-
Medium Exchange:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.[4]
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (determined from a time-course experiment) under standard culture conditions (e.g., 37°C, 5% CO₂).[4]
-
Metabolite Quenching and Extraction:
-
Sample Processing:
-
Vortex the lysate vigorously to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[4]
-
Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.
-
Visualizations
Caption: Experimental workflow for D-Ribose-¹³C labeling.
Caption: Metabolic fate of D-Ribose-¹³C within the cell.
References
- 1. Site-selective 13C labeling of histidine and tryptophan using ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 7. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for D-Ribose-13C
Welcome to the technical support center for the mass spectrometric analysis of D-Ribose-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not seeing a signal, or the signal for my this compound is very weak. What are the possible causes and solutions?
Answer:
Low signal intensity is a common issue when analyzing polar molecules like ribose. Here are several potential causes and troubleshooting steps:
-
Poor Ionization Efficiency: D-Ribose, being a neutral sugar, can have poor ionization efficiency in its underivatized form.
-
Solution 1: Derivatization. Chemical derivatization can significantly enhance the ionization efficiency and, consequently, the sensitivity of this compound. A common method is dansylation, which introduces a readily ionizable group.[1][2] See the detailed "Protocol for Dansylhydrazine Derivatization of this compound" in the Experimental Protocols section below.
-
Solution 2: Mobile Phase Additives. The choice of mobile phase additives can impact ionization.[3][4][5][6] For positive ion mode, adding ammonium formate or ammonium acetate can promote the formation of adducts like [M+NH₄]⁺. For negative ion mode, additives that promote deprotonation can be beneficial.
-
Solution 3: Optimize ESI Source Parameters. Ensure that the electrospray ionization (ESI) source parameters are optimized for D-Ribose. This includes the sprayer voltage, gas flow rates (nebulizing and drying gas), and source temperature.[7]
-
-
Matrix Effects and Ion Suppression: Components in your sample matrix can co-elute with this compound and suppress its ionization.[8]
-
Solution 1: Improve Sample Preparation. Implement a more rigorous sample cleanup procedure to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction.
-
Solution 2: Use a 13C-Labeled Internal Standard. A fully 13C-labeled internal standard that co-elutes with your analyte can help compensate for ion suppression.[9]
-
Solution 3: Chromatographic Separation. Optimize your liquid chromatography (LC) method to better separate this compound from interfering matrix components. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[10][11][12][13][14][15]
-
-
Incorrect Mass Spectrometer Settings:
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My this compound peak has poor shape. What could be the cause and how can I improve it?
Answer:
Poor peak shape can compromise both qualitative identification and quantitative accuracy. Here are common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Secondary Interactions with the Column: The stationary phase of your column may have secondary interactions with ribose, leading to peak tailing.
-
Inappropriate Injection Solvent: If the injection solvent is much stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[20]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: First, try cleaning the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis by LC-MS?
A1: While not strictly necessary, derivatization is highly recommended to enhance the sensitivity of this compound analysis. Underivatized ribose is a neutral, polar molecule with low ionization efficiency in electrospray ionization (ESI).[21] Derivatization with a reagent like dansylhydrazine introduces a functional group that is readily ionized, leading to a significant increase in signal intensity, often by one to three orders of magnitude.[1]
Q2: What is the best chromatographic method for separating this compound?
A2: For underivatized this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method. HILIC columns are designed to retain and separate polar compounds that show little or no retention on traditional reversed-phase (e.g., C18) columns.[10][11][12][13][14][15] For derivatized this compound, which is more hydrophobic, a reversed-phase C18 column is typically suitable.
Q3: How can I correct for the natural abundance of 13C in my samples?
A3: It is crucial to correct for the natural 1.1% abundance of 13C, as it can interfere with the accurate quantification of your 13C-labeled analyte. This is typically done using software algorithms that calculate and subtract the contribution of naturally occurring isotopes from the measured signal of your labeled compound.
Q4: What are typical MRM transitions for this compound?
A4: The specific MRM transitions will depend on whether the ribose is derivatized and the specific isotopologue of this compound being used (e.g., uniformly labeled or position-specific). For underivatized D-Ribose, a common adduct in positive ion mode is the ammonium adduct [M+NH₄]⁺. For a uniformly 13C5-labeled D-Ribose (molecular weight of the unlabeled form is 150.13 g/mol ), the precursor ion would be around m/z 173.1 (155.1 + 18). Product ions would result from the fragmentation of this precursor, often through the loss of water or other small neutral molecules. It is essential to optimize these transitions empirically on your specific instrument.
Data Presentation
The following table summarizes the expected impact of different analytical strategies on the sensitivity of this compound analysis.
| Analytical Method | Expected Sensitivity Enhancement (vs. Underivatized RP-LC-MS) | Key Advantages | Key Disadvantages |
| Underivatized with HILIC-MS | 2-10x | No extra sample preparation steps. | May still have lower sensitivity than derivatized methods. |
| Derivatization (e.g., Dansylation) with RP-LC-MS | 10-1000x[1] | Significant signal enhancement, improved chromatography on RP columns. | Requires additional sample preparation steps. |
| Use of 13C-Internal Standard | N/A (Improves accuracy) | Corrects for matrix effects and variations in ionization. | Requires a specific labeled internal standard. |
Experimental Protocols
Protocol for Dansylhydrazine Derivatization of this compound
This protocol is adapted from methods for derivatizing carbonyl-containing metabolites.[22]
Materials:
-
This compound sample, dried
-
Dansylhydrazine solution (10 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate solution, saturated
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Heater block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspend the dried this compound sample in 50 µL of water.
-
Add 50 µL of the 10 mg/mL dansylhydrazine solution.
-
Add 10 µL of 2M HCl to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Neutralize the reaction by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
General Protocol for LC-MS/MS Analysis of this compound
This is a general guideline. Parameters should be optimized for your specific instrument and application.
For Underivatized this compound (HILIC-MS/MS):
-
LC Column: HILIC column (e.g., Amide, Silica-based)
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: ESI Positive
-
MRM Transition (example for U-13C5-Ribose):
-
Precursor Ion (Q1): m/z 173.1 ([M+NH₄]⁺)
-
Product Ion (Q3): Optimize by observing fragmentation (e.g., loss of water, m/z 155.1)
-
Collision Energy: Optimize empirically for your instrument.
-
For Dansylated this compound (RP-LC-MS/MS):
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: ESI Positive
-
MRM Transition (example for U-13C5-Ribose):
-
Precursor Ion (Q1): Determine the m/z of the protonated dansylated this compound.
-
Product Ion (Q3): A common product ion for dansyl derivatives is m/z 171 (the dansyl group).
-
Collision Energy: Optimize empirically.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 4. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HPLC故障排除指南 [sigmaaldrich.com]
- 21. The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
D-Ribose-13C Sample Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for D-Ribose-13C sample preparation. Accurate and consistent sample preparation is critical for reliable and reproducible results in metabolic studies, particularly when utilizing isotope-labeled compounds like this compound for Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder is best stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tracer in metabolic flux analysis to study pathways such as the pentose phosphate pathway (PPP) and nucleotide synthesis. It is a valuable tool in drug development and for understanding cellular energy metabolism.
Q3: What level of isotopic purity should I expect for this compound?
A3: Commercially available this compound typically has a high isotopic purity, often 99% or greater. It is crucial to check the certificate of analysis provided by the supplier for the exact isotopic enrichment.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Methodology:
-
Determine Sample Concentration: For ¹³C NMR, a higher concentration is generally better due to the lower sensitivity of the ¹³C nucleus. Aim for a concentration that results in a saturated or near-saturated solution.[1][2] Refer to Table 1 for recommended concentration ranges.
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a small vial.
-
Ensure Complete Dissolution: Vortex the sample thoroughly to ensure complete dissolution. If solubility is an issue, gentle warming or sonication can be attempted, but be cautious of potential degradation.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a glass wool plug directly into a clean, dry 5 mm NMR tube.[1]
-
Adjust Volume: Ensure the final sample volume in the NMR tube is appropriate for the spectrometer being used (typically 0.5-0.7 mL).
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Sample Preparation for LC-MS based Metabolomics (Cellular Extracts)
This protocol details the quenching, extraction, and preparation of intracellular metabolites from cell cultures labeled with this compound for LC-MS analysis.
Materials:
-
Cell culture media with and without this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80:20 Methanol:Water at -80°C)
-
Extraction solvent (e.g., 100% Methanol, ice-cold)
-
Cell scraper
-
Centrifuge
-
Liquid nitrogen (optional, for rapid quenching)
Methodology:
-
Cell Labeling: Culture cells in media containing this compound for the desired duration to allow for incorporation into metabolic pathways.
-
Quenching: To halt metabolic activity instantly, rapidly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add the pre-chilled quenching solution to the culture plate.[3] Alternatively, for adherent cells, snap-freezing the plate in liquid nitrogen before adding the extraction solvent is a highly effective quenching method.
-
Metabolite Extraction:
-
For adherent cells, add ice-cold extraction solvent to the plate and use a cell scraper to collect the cell lysate.[3]
-
For suspension cells, pellet the cells by centrifugation at a low temperature after quenching, and then resuspend the pellet in the extraction solvent.
-
-
Cell Lysis: Further disrupt the cells by methods such as vortexing, sonication, or freeze-thaw cycles to ensure complete extraction of intracellular metabolites.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for LC-MS analysis.
-
Storage: Store the extracted samples at -80°C until analysis.
Quantitative Data Summary
Table 1: Recommended Sample Parameters for NMR Analysis
| Parameter | Recommendation | Rationale |
| Concentration for ¹³C NMR | 10-100 mM | To overcome the low natural abundance and sensitivity of the ¹³C nucleus, a higher concentration is required to obtain a good signal-to-noise ratio in a reasonable time.[4][5] |
| Solvent | D₂O, DMSO-d₆ | D-Ribose is soluble in these common deuterated solvents. The choice depends on the specific experiment and desired chemical shifts. |
| Sample Volume | 0.5 - 0.7 mL | This volume is standard for most 5 mm NMR tubes and ensures optimal shimming and spectral quality.[1] |
| Internal Standard | TSP (for D₂O), TMS (for organic solvents) | Provides a reference for chemical shift calibration. |
Table 2: Isotopic Enrichment and Incorporation Guidelines for Cellular Studies
| Parameter | Guideline | Factors to Consider |
| This compound Concentration in Media | 1 - 10 mM | Should be optimized based on cell type and experimental goals. Higher concentrations can lead to faster and higher enrichment but may also have metabolic effects. |
| Labeling Time | 24 - 72 hours | Sufficient time is needed to achieve isotopic steady-state, where the fractional labeling of metabolites becomes constant.[6] This time can vary significantly between different cell lines and metabolic pathways. |
| Expected Isotopic Enrichment | >95% in precursor | The isotopic enrichment of intracellular this compound should approach the purity of the supplied tracer over time. |
| Metabolite Incorporation | Varies by pathway | The degree of ¹³C incorporation into downstream metabolites will depend on the activity of the metabolic pathways (e.g., pentose phosphate pathway, nucleotide synthesis). |
Troubleshooting Guide
Q: My NMR spectrum shows broad peaks. What could be the cause?
A: Broad peaks in an NMR spectrum can be caused by several factors:
-
High Sample Concentration: Very high concentrations can increase the viscosity of the solution, leading to broader lines.[1] Try diluting the sample.
-
Presence of Particulate Matter: Undissolved material in the sample can disrupt the magnetic field homogeneity.[1] Ensure your sample is properly filtered.
-
Paramagnetic Impurities: Contamination with paramagnetic ions can cause significant line broadening. Use high-purity solvents and clean glassware.
-
Poor Shimming: The magnetic field may not be sufficiently homogenous. Re-shimming the spectrometer can resolve this.
Q: I am observing low incorporation of the ¹³C label in my cellular metabolites after LC-MS analysis. What are the possible reasons?
A: Low isotopic enrichment can be due to several issues in the experimental workflow:
-
Insufficient Labeling Time: The cells may not have reached isotopic steady-state.[6] Increase the incubation time with this compound.
-
Metabolic Quenching was Ineffective: If metabolic activity is not halted completely and instantaneously, the cells can continue to metabolize unlabeled carbon sources, diluting the ¹³C label.[7] Review and optimize your quenching protocol.
-
Contribution from Unlabeled Carbon Sources: The culture medium may contain unlabeled carbon sources (e.g., from serum) that compete with the this compound. Using dialyzed serum can help minimize this.
-
Slow Metabolic Pathway: The metabolic pathway you are studying may have a slow turnover rate in your specific cell line.
Q: My LC-MS results show unexpected peaks or contaminants. How can I avoid this?
A: Contamination is a common issue in sensitive LC-MS analysis. Here are some preventative measures:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade.
-
Avoid Plasticware When Possible: Plasticizers can leach from plastic tubes and tips, causing contamination. Use glass or polypropylene labware where possible.
-
Thorough Cleaning of Equipment: Ensure all glassware and equipment are meticulously cleaned.
-
Run Blank Samples: Always run blank samples (extraction solvent without cells) to identify potential contaminants from your workflow.
Visualizations
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. ou.edu [ou.edu]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Data from D-Ribose-13C Experiments
For researchers, scientists, and drug development professionals utilizing D-Ribose-13C as a tracer, rigorous validation of mass spectrometry data is paramount for the accurate interpretation of metabolic flux. This guide provides a comparative overview of common validation methodologies, experimental protocols, and data analysis workflows to ensure the reliability of your findings.
Stable isotope labeling with this compound is a powerful technique to probe the activity of the pentose phosphate pathway (PPP) and nucleotide biosynthesis. However, the complexity of biological systems and the nuances of mass spectrometry demand a robust validation strategy. This guide outlines key considerations and compares analytical approaches to help you design and execute reliable this compound tracing experiments.
Comparing Analytical Platforms for 13C-Ribose Analysis
The choice of analytical platform significantly impacts the quality and resolution of your data. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques for analyzing 13C-labeled metabolites.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires chemical derivatization to make ribose volatile. | Can directly analyze polar compounds like ribose in aqueous solutions. |
| Chromatographic Resolution | Generally provides high-resolution separation of isomers. | Resolution can be influenced by the choice of column and mobile phase. |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode. | High sensitivity, particularly with modern high-resolution mass spectrometers. |
| Matrix Effects | Less susceptible to ion suppression from complex biological matrices. | Can be prone to ion suppression, potentially affecting quantification. |
| Derivatization Requirement | Mandatory, adding an extra step to sample preparation and a potential source of variability. | Not always necessary, simplifying the workflow. |
| Precision of Isotopologue Distribution | Can achieve high precision, but derivatization can introduce isotopic fractionation. | Generally provides accurate isotopologue distributions without derivatization-induced artifacts. |
Key Validation Metrics for Mass Spectrometry Data
To ensure the accuracy and reliability of your this compound mass spectrometry data, several key validation metrics should be assessed.
| Validation Metric | Description | Acceptance Criteria |
| Accuracy | The closeness of a measured value to a standard or known value. This can be assessed using 13C-labeled standards with a known isotopic enrichment. | The difference between the measured and theoretical mass isotopomer distributions should be minimal, ideally within a few percent. |
| Precision | The closeness of agreement between independent measurements of the same sample. It is typically expressed as the standard deviation or coefficient of variation. | For flux estimation, a standard deviation of ≤2% is often targeted. For mass isotopomer distributions, precision should be high enough to detect meaningful biological variation. |
| Trueness Bias | The systematic difference between the mean of a large series of test results and an accepted reference value. | A trueness bias of less than 1% is considered excellent for many metabolomics applications. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (R²) of >0.99 for the calibration curve is generally considered acceptable. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio, typically 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Determined based on the signal-to-noise ratio, typically 10:1. |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining high-quality, reproducible data. The following sections outline a general workflow for a this compound labeling experiment.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Pre-labeling Culture: Culture cells in a standard, unlabeled medium.
-
Labeling: Replace the standard medium with a medium containing the desired concentration of this compound. The duration of labeling will depend on the specific metabolic pathway and turnover rates being investigated.
Sample Preparation for Mass Spectrometry
A critical step in metabolomics is the rapid quenching of metabolic activity and efficient extraction of metabolites.
Experimental workflow for sample preparation.
-
Metabolic Quenching: Rapidly arrest cellular metabolism to prevent changes in metabolite levels during sample harvesting. This is typically achieved by washing the cells with an ice-cold quenching solution, such as 60% methanol.
-
Metabolite Extraction: Extract the intracellular metabolites. A common method is the use of a solvent mixture like methanol:water:chloroform to separate polar and nonpolar metabolites.
-
RNA Isolation and Hydrolysis: To analyze the 13C-labeling of ribose incorporated into RNA, total RNA is first isolated. The RNA is then hydrolyzed to release individual ribonucleosides. This can be achieved through enzymatic digestion (e.g., using nuclease P1 and alkaline phosphatase) or acid hydrolysis (e.g., with formic acid).
GC-MS Analysis with Derivatization
For GC-MS analysis, the polar ribose molecule must be chemically modified to increase its volatility.
Workflow for GC-MS derivatization of ribose.
-
Drying: The sample containing the hydrolyzed ribose is dried completely, typically under a stream of nitrogen or in a vacuum concentrator.
-
Oximation: The dried sample is first treated with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the aldehyde and ketone groups.
-
Silylation: A silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) is then added to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
GC-MS Injection: The derivatized sample is then injected into the GC-MS for analysis.
Data Processing and Analysis
The raw data from the mass spectrometer needs to be processed to determine the mass isotopomer distribution (MID) of ribose.
Data processing workflow for this compound MS data.
-
Peak Integration: The chromatographic peaks corresponding to the derivatized ribose are identified and the area of each mass isotopologue (M+0, M+1, M+2, etc.) is integrated.
-
Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 18O, 29Si) in the ribose molecule and the derivatizing agent. This is a critical step for accurate flux determination.
-
Mass Isotopomer Distribution (MID) Calculation: The corrected peak areas are used to calculate the fractional abundance of each mass isotopomer.
-
Metabolic Flux Analysis (MFA): The calculated MIDs are then used as input for 13C-MFA software to estimate the metabolic fluxes through the relevant pathways.
By carefully considering the choice of analytical platform, implementing robust experimental protocols, and performing rigorous data validation and processing, researchers can ensure the generation of high-quality, reliable data from their this compound labeling experiments, leading to more accurate and impactful biological insights.
A Head-to-Head Comparison: D-Ribose-¹³C vs. ¹⁴C-D-Ribose in Isotopic Tracing
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that influences the precision, safety, and scope of metabolic studies. This guide provides an objective comparison of stable isotope-labeled D-Ribose-¹³C and radioactive ¹⁴C-D-ribose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tracer for your research needs.
D-ribose is a fundamental pentose sugar, forming the backbone of nucleotides and playing a central role in the pentose phosphate pathway (PPP). Tracing its metabolic fate provides invaluable insights into nucleotide synthesis, cellular bioenergetics, and disease states. Both D-Ribose-¹³C and ¹⁴C-D-ribose serve as powerful tools for these investigations, yet they operate on fundamentally different principles with distinct advantages and limitations.
At a Glance: Key Differences
| Feature | D-Ribose-¹³C (Stable Isotope) | ¹⁴C-D-Ribose (Radioactive Isotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS) |
| Safety Profile | Non-radioactive, safe for human studies, no specialized handling for radiation | Radioactive, requires specialized handling, licensing, and disposal procedures |
| Resolution | High resolution of isotopic enrichment in different molecular positions | Typically measures total radioactivity in a sample |
| Information Yield | Provides detailed metabolic flux analysis (MFA) and positional isotopomer distribution | Primarily quantitative (e.g., uptake, incorporation rates), less detailed pathway analysis |
| Sensitivity | High, dependent on instrumentation | Extremely high, capable of detecting very low concentrations |
| Cost | Higher initial cost for labeled compounds and instrumentation (MS) | Lower cost for labeled compounds, but high costs for radioactive waste disposal and safety infrastructure |
Performance Comparison: Quantitative Data
Direct comparative studies on D-Ribose-¹³C versus ¹⁴C-D-ribose are limited. However, extensive research on their common precursor, glucose, in the context of the pentose phosphate pathway (PPP) provides valuable insights into their relative performance.
| Parameter | D-Ribose-¹³C (inferred from ¹³C-glucose studies) | ¹⁴C-D-Ribose (inferred from ¹⁴C-glucose studies) |
| Precision in Metabolic Flux Analysis (MFA) of PPP | High precision. For example, using [1,2-¹³C₂]glucose, flux estimates for the PPP can be achieved with high confidence.[1][2][3] | Lower precision for detailed flux analysis. Provides overall pathway activity. |
| Accuracy of Measurement | Label distributions measured by ¹³C NMR agree closely with ¹⁴C measurements, with experimental errors typically ranging from ±2% to ±7%.[4] | A study comparing exogenous carbohydrate oxidation found that measurements with ¹³C-glucose were consistently about 15% higher than with ¹⁴C-glucose, suggesting potential systemic differences in measurement or isotopic effects.[5] |
| Detection Limits | Dependent on the mass spectrometer, but generally in the picomolar to femtomolar range. | Extremely low. Accelerator Mass Spectrometry (AMS) can detect attomolar concentrations, with reliable measurements at approximately 0.01 dpm/ml for urine and faecal extracts.[6][7] |
| Experimental Reproducibility | High, with coefficients of variation for AMS analysis of ¹⁴C-labeled drugs ranging from 2.68% to 6.50%.[6][7] This level of reproducibility is also characteristic of stable isotope studies with mass spectrometry. | High, with well-established protocols. However, variability can be introduced by factors such as quenching and cocktail composition in scintillation counting. |
Experimental Protocols
D-Ribose-¹³C Labeling for Metabolic Flux Analysis in Mammalian Cells
This protocol is adapted from established methods for ¹³C-glucose labeling to analyze the pentose phosphate pathway and nucleotide synthesis.[8][9][10][11]
Objective: To quantify the metabolic flux through the pentose phosphate pathway and into nucleotide biosynthesis using D-Ribose-¹³C.
Materials:
-
Mammalian cell line of interest
-
Culture medium deficient in ribose
-
D-Ribose-¹³C (e.g., [U-¹³C₅]D-ribose)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%).
-
Media Switch: Replace the standard medium with the experimental medium containing D-Ribose-¹³C at a known concentration. The concentration should be sufficient to ensure significant labeling of downstream metabolites.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach a metabolic steady state. This time will vary depending on the cell line and the specific metabolic pathway being investigated.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to separate polar metabolites.
-
-
Sample Derivatization: Evaporate the polar phase to dryness and derivatize the metabolites to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of ribose and other key metabolites in the pentose phosphate pathway and nucleotide synthesis pathway.
-
Data Analysis: Correct the raw data for the natural abundance of ¹³C and use metabolic flux analysis software to calculate the flux rates through the relevant pathways.
¹⁴C-D-Ribose Tracing of Nucleotide Synthesis
This protocol outlines a general procedure for tracing the incorporation of ¹⁴C-D-ribose into nucleic acids.[12][13]
Objective: To measure the rate of incorporation of ¹⁴C-D-ribose into DNA and RNA.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium
-
¹⁴C-D-Ribose
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Grow cells in their standard culture medium to the desired density.
-
Tracer Addition: Add a known amount of ¹⁴C-D-ribose to the culture medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the radiolabeled ribose into nucleotides and subsequently into nucleic acids.
-
Cell Lysis and Precipitation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and precipitate the macromolecules (including DNA and RNA) using cold TCA.
-
-
Nucleic Acid Isolation: Wash the precipitate with ethanol to remove unincorporated tracer and other small molecules. The remaining pellet contains the labeled nucleic acids.
-
Scintillation Counting: Resuspend the pellet in a suitable solvent, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Quantification: Calculate the amount of ¹⁴C-D-ribose incorporated into the nucleic acids based on the measured disintegrations per minute (DPM) and the specific activity of the tracer.
Visualizing Metabolic Pathways with Isotopic Tracers
The following diagrams, generated using Graphviz (DOT language), illustrate the flow of ¹³C atoms from D-ribose through the pentose phosphate pathway and into nucleotide synthesis.
Caption: Flow of ¹³C from D-Ribose into the Pentose Phosphate Pathway.
Caption: Incorporation of ¹³C-labeled ribose into nucleotides.
Conclusion: Making the Right Choice
The selection between D-Ribose-¹³C and ¹⁴C-D-ribose is contingent on the specific research question and available resources.
Choose D-Ribose-¹³C for:
-
Detailed metabolic flux analysis (MFA): When the goal is to obtain a comprehensive and quantitative understanding of pathway dynamics and the relative contributions of intersecting pathways.
-
Human studies: Its non-radioactive nature makes it the only viable option for in vivo human research.
-
Positional isotopomer analysis: To determine the specific location of labeled carbons within a molecule, providing deeper mechanistic insights.
-
Studies requiring repeated measurements: The absence of radiation exposure allows for longitudinal studies in the same subjects.
Choose ¹⁴C-D-Ribose for:
-
High-sensitivity screening: When detecting very low levels of ribose uptake or incorporation is critical.
-
Endpoint assays: For straightforward quantification of the total amount of tracer incorporated into a product, such as total nucleic acids.
-
Cost-constrained studies (for the tracer itself): The initial cost of the radiolabeled compound may be lower, although this can be offset by disposal and safety infrastructure costs.
-
Validating novel pathways: Its high sensitivity can be advantageous in initial studies to confirm the existence of a metabolic route before more detailed analysis with stable isotopes.
Ultimately, both D-Ribose-¹³C and ¹⁴C-D-ribose are powerful tools. By understanding their respective strengths and weaknesses, researchers can design more effective experiments to unravel the complexities of cellular metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis | MDPI [mdpi.com]
- 7. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mmpc.org [mmpc.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Cross-Validation of D-Ribose-¹³C Isotope Tracing with Other Analytical Techniques: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Ribose-¹³C metabolic flux analysis with other key analytical techniques. By understanding the strengths and limitations of each method, researchers can more effectively design experiments, interpret data, and ensure the cross-validation of their findings in metabolic studies and drug development.
Introduction to Cross-Validation in Metabolic Analysis
In metabolic research, no single analytical technique provides a complete picture of the intricate network of biochemical reactions. Isotope tracing using ¹³C-labeled substrates, such as D-Ribose-¹³C, is a powerful method for elucidating metabolic pathway activity and quantifying flux rates. However, to ensure the accuracy and robustness of these findings, it is crucial to cross-validate the results with orthogonal analytical methods. Cross-validation involves comparing the data from ¹³C tracing studies with results obtained from techniques that measure different but related metabolic parameters, such as the absolute concentrations of key metabolites. This approach helps to confirm metabolic models, identify potential experimental artifacts, and provide a more comprehensive understanding of cellular metabolism.
Principles of Analyzed Techniques
This guide compares D-Ribose-¹³C Metabolic Flux Analysis (MFA) with three other widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
D-Ribose-¹³C Metabolic Flux Analysis (MFA): This technique involves introducing D-Ribose with a stable isotope label (¹³C) into a biological system. As the ¹³C-labeled D-Ribose is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in key metabolites, typically using mass spectrometry or NMR, it is possible to calculate the rate of metabolic reactions (fluxes) through pathways like the pentose phosphate pathway (PPP). ¹³C-MFA provides a dynamic view of metabolic activity.[1][2][3]
High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to separate, identify, and quantify components in a mixture. For D-Ribose analysis, HPLC can be used to determine its absolute concentration in biological samples. When coupled with a suitable detector, such as a refractive index detector or a mass spectrometer, HPLC provides accurate and precise quantification of specific metabolites.[4] This technique offers a snapshot of metabolite pool sizes at a given time point.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and can be used to quantify a wide range of volatile and semi-volatile metabolites, including derivatized sugars like D-Ribose. In the context of ¹³C tracing studies, GC-MS is often used to measure the mass isotopomer distributions of metabolites, which are essential for flux calculations.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that can provide detailed information about the structure and concentration of metabolites in a sample. For ¹³C-MFA, NMR can be used to determine the positional isotopomers of metabolites, offering insights into specific reaction pathways. While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo measurements.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters and performance characteristics of each analytical technique for the analysis of D-Ribose and its metabolites.
| Parameter | D-Ribose-¹³C Metabolic Flux Analysis (MFA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Relative or absolute metabolic flux rates (e.g., through the Pentose Phosphate Pathway) | Absolute concentration of D-Ribose and its metabolites (e.g., in µmol/g of tissue) | Mass isotopomer distributions and relative or absolute quantification of metabolites | Positional isotopomer analysis and metabolite quantification |
| Quantitative Metric | Flux values (e.g., mmol/g/h) | Peak area or height, correlated to concentration | Peak area of specific mass fragments | Signal intensity, proportional to concentration |
| Typical Precision | Flux estimations can have a standard deviation of ≤2% with optimal tracers.[7] | RSDs are typically less than 1.5%.[4] | High precision, with coefficients of variation often below 5%. | Generally lower precision than MS-based methods for quantification. |
| Sensitivity | Dependent on the sensitivity of the MS or NMR used for isotopomer analysis. | Detection limits can be in the nanogram range.[4] | Highly sensitive, capable of detecting metabolites at picomolar to femtomolar levels. | Lower sensitivity compared to MS, typically requiring micromolar concentrations. |
| Cross-Validation Point | Provides pathway activity data that should correlate with changes in metabolite pool sizes measured by other techniques. | Provides absolute concentrations that can be used to constrain and validate the metabolic models used in MFA. | Can be used to both measure isotopomer distributions for MFA and quantify metabolite levels for cross-validation. | Provides complementary positional isotopomer data to validate flux calculations and can also quantify metabolite concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of typical experimental protocols for each technique.
D-Ribose-¹³C Metabolic Flux Analysis (MFA) Protocol
-
Cell Culture and Isotope Labeling: Cells are cultured in a defined medium containing a known concentration of ¹³C-labeled D-Ribose (or a precursor like [1,2-¹³C₂]glucose for tracing the pentose phosphate pathway). The labeling is carried out until an isotopic steady state is reached.[7]
-
Metabolite Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted, typically using a cold solvent like methanol or a methanol-water mixture.
-
Sample Preparation for Analysis: For GC-MS analysis, protein is hydrolyzed to release amino acids, and RNA is hydrolyzed to release ribose. These and other metabolites are then derivatized to increase their volatility.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of key metabolites (e.g., proteinogenic amino acids, ribose from RNA) are measured using GC-MS or LC-MS/MS.[5]
-
Flux Calculation: The measured mass isotopomer distributions are used as input for a computational model of cellular metabolism to estimate the intracellular metabolic fluxes.
High-Performance Liquid Chromatography (HPLC) Protocol for D-Ribose
-
Sample Preparation: Biological samples are deproteinized, and the supernatant is collected for analysis.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a sugar-specific column). The mobile phase is optimized to achieve good separation of D-Ribose from other sugars and matrix components.
-
Detection: D-Ribose is detected using a refractive index detector (RID) or a mass spectrometer.
-
Quantification: The concentration of D-Ribose is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of D-Ribose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for D-Ribose
-
Metabolite Extraction and Derivatization: Metabolites are extracted from the biological sample. Sugars like D-Ribose are chemically derivatized (e.g., by oximation and silylation) to make them volatile for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where different metabolites are separated based on their boiling points and interactions with the column.
-
MS Detection: As metabolites elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass fragments are detected.
-
Quantification and Identification: D-Ribose is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for D-Ribose Metabolites
-
Sample Preparation: Metabolites are extracted and redissolved in a deuterated solvent suitable for NMR analysis.
-
NMR Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, COSY) spectra are acquired.
-
Data Processing and Analysis: The acquired spectra are processed, and signals corresponding to D-Ribose and its metabolites are identified based on their chemical shifts and coupling patterns.
-
Quantification: The concentration of metabolites can be determined by integrating the corresponding NMR signals and comparing them to a known internal standard.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. Below are Graphviz diagrams illustrating the D-Ribose metabolic pathway and a typical experimental workflow for cross-validation.
Caption: Metabolic fate of D-Ribose and its integration with the Pentose Phosphate Pathway.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
A Comparative Guide to Isotopic Tracers in Metabolic Research: D-Ribose-¹³C vs. Uniformly Labeled Glucose
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and resolution of metabolic flux analysis (MFA). This guide provides an objective comparison between the widely used uniformly labeled glucose ([U-¹³C]glucose) and the more targeted D-Ribose-¹³C tracer, offering insights into their respective applications, strengths, and limitations in elucidating cellular metabolism.
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the journey of atoms through intricate metabolic networks. The choice of the ¹³C-labeled substrate is paramount, as it determines which pathways are most effectively interrogated. While uniformly labeled glucose has long been the workhorse for obtaining a global view of central carbon metabolism, positionally labeled tracers like D-Ribose-¹³C offer a more focused lens on specific pathways, particularly the pentose phosphate pathway (PPP) and nucleotide biosynthesis.
[U-¹³C]glucose: A Global View of Central Carbon Metabolism
Uniformly labeled glucose, in which all six carbon atoms are ¹³C, is the most common tracer for ¹³C-MFA. As glucose is a primary fuel source for most cells, its labeled carbons are incorporated into a vast array of downstream metabolites, providing a comprehensive snapshot of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.
Key Advantages of [U-¹³C]glucose:
-
Broad Coverage: Enables the simultaneous analysis of a wide range of interconnected metabolic pathways.
-
Well-Established Protocols: Extensive literature and standardized protocols are readily available for its use in various biological systems.[1]
-
Rich Data for Flux Estimation: Provides complex and informative isotopic labeling patterns in numerous downstream metabolites, leading to well-constrained estimations of metabolic fluxes.
Limitations of [U-¹³C]glucose:
-
Limited Resolution for Specific Pathways: While providing a global overview, it can be challenging to resolve fluxes through parallel or cyclical pathways with high precision using only [U-¹³C]glucose. For instance, accurately quantifying the oxidative versus non-oxidative branches of the pentose phosphate pathway can be difficult.
-
Complex Data Analysis: The extensive distribution of ¹³C labels throughout the metabolic network can lead to complex mass isotopomer distributions, requiring sophisticated computational models for data deconvolution and flux calculation.
D-Ribose-¹³C: A Focused Probe for the Pentose Phosphate Pathway and Nucleotide Synthesis
D-Ribose-¹³C, particularly the uniformly labeled [U-¹³C₅]D-Ribose, serves as a specialized tracer that directly enters the pentose phosphate pathway. This allows for a more targeted investigation of the PPP and its downstream products, such as nucleotides.
Key Advantages of D-Ribose-¹³C:
-
Direct Interrogation of the Pentose Phosphate Pathway: By bypassing the initial steps of glycolysis, ¹³C-labeled ribose provides a direct readout of PPP activity and the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides.
-
Clearer Insights into Nucleotide Biosynthesis: Tracing the incorporation of ¹³C from labeled ribose into purine and pyrimidine nucleotides offers a less convoluted view of de novo nucleotide synthesis compared to tracing from glucose.
-
Potential to Bypass Rate-Limiting Steps: In some contexts, exogenous ribose can bypass the rate-limiting steps of the oxidative PPP, providing a clearer picture of the non-oxidative branch and its contribution to nucleotide synthesis.
Limitations of D-Ribose-¹³C:
-
Limited Scope: Its utility is primarily focused on the pentose phosphate pathway and downstream pathways like nucleotide synthesis. It does not provide a comprehensive view of central carbon metabolism in the way that [U-¹³C]glucose does.
-
Fewer Established Protocols: While commercially available, detailed and standardized protocols for using D-Ribose-¹³C in comprehensive metabolic flux analysis are less common compared to those for labeled glucose.[2]
-
Cellular Uptake and Metabolism Variability: The extent to which different cell types can take up and metabolize exogenous ribose can vary, potentially complicating data interpretation.
Quantitative Data Comparison
While direct head-to-head quantitative comparisons in the literature are scarce, the expected labeling patterns from each tracer can be inferred based on their entry points into metabolism. The following table summarizes the anticipated labeling of key metabolic intermediates when using either [U-¹³C]glucose or [U-¹³C₅]D-Ribose.
| Metabolic Intermediate | Expected Labeling from [U-¹³C]glucose | Expected Labeling from [U-¹³C₅]D-Ribose | Primary Pathway(s) Analyzed |
| Glycolytic Intermediates (e.g., Pyruvate) | Fully labeled (M+3) | Unlabeled or minimally labeled (via gluconeogenesis) | Glycolysis |
| TCA Cycle Intermediates (e.g., Citrate, Malate) | Multiple isotopologues (M+2, M+3, etc.) | Unlabeled or labeled via anaplerotic entry of PPP-derived carbons | TCA Cycle, Anaplerosis |
| Ribose-5-Phosphate | Fully labeled (M+5) | Fully labeled (M+5) | Pentose Phosphate Pathway |
| Nucleotides (e.g., ATP, GTP) | Labeled ribose moiety (M+5) and potentially labeled base | Fully labeled ribose moiety (M+5) | Nucleotide Biosynthesis |
Experimental Protocols
The general workflow for metabolic flux analysis using either tracer is similar, involving cell culture with the labeled substrate, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry or NMR spectroscopy.
General Experimental Workflow for ¹³C Metabolic Flux Analysis:
A detailed protocol for using a related pentose alcohol tracer, Ribitol-3-¹³C, in cell culture has been described and can be adapted for D-Ribose-¹³C.[2] This involves determining the optimal tracer concentration and incubation time for the specific cell line and research question.[2]
Signaling Pathways and Metabolic Maps
The choice of tracer directly impacts the visualization and interpretation of metabolic pathways.
Central Carbon Metabolism Traced by [U-¹³C]glucose:
Pentose Phosphate Pathway and Nucleotide Synthesis Traced by D-Ribose-¹³C:
Conclusion: Selecting the Right Tool for the Job
The choice between D-Ribose-¹³C and uniformly labeled glucose is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research question.
-
For a comprehensive, system-level understanding of central carbon metabolism , [U-¹³C]glucose remains the tracer of choice, providing a wealth of information across multiple interconnected pathways.
-
For a focused investigation of the pentose phosphate pathway, de novo nucleotide biosynthesis, or to probe the metabolic fate of ribose itself , D-Ribose-¹³C offers a more direct and potentially less ambiguous approach.
Ultimately, a combination of tracers in parallel experiments can provide the most comprehensive and well-resolved picture of cellular metabolism. As the field of metabolomics continues to advance, the strategic use of a diverse toolkit of isotopic tracers will be essential for unraveling the complexities of metabolic networks in health and disease.
References
A Researcher's Guide to Comparative Metabolomics: D-Ribose-¹³C vs. Other Labeled Substrates
In the intricate world of cellular metabolism, stable isotope tracers are indispensable tools for mapping the flow of atoms through complex biochemical networks. While uniformly labeled glucose ([U-¹³C]-glucose) and glutamine ([U-¹³C]-glutamine) are the workhorses of metabolic flux analysis, the use of other labeled substrates, such as D-Ribose-¹³C, can provide unique and complementary insights. This guide offers an objective comparison of D-Ribose-¹³C with other commonly used tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific biological questions.
The Strategic Advantage of D-Ribose-¹³C
D-ribose is a central building block for nucleotides and the coenzyme NAD+, and a key intermediate in the pentose phosphate pathway (PPP). By introducing ¹³C-labeled D-ribose, researchers can directly trace its incorporation into these vital biomolecules and dissect the complex reactions of the PPP. This offers a more direct route to studying these pathways compared to relying solely on inferences from glucose labeling.
Comparative Performance of Labeled Substrates
The choice of a ¹³C-labeled tracer profoundly influences the ability to resolve fluxes through different metabolic pathways. Below is a comparative overview of the strengths and weaknesses of D-Ribose-¹³C against other common tracers.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Limitations |
| D-Ribose-¹³C | Pentose Phosphate Pathway (PPP), Nucleotide Synthesis, Salvage Pathways | - Direct tracing of ribose incorporation into RNA/DNA.- Can help distinguish between the oxidative and non-oxidative arms of the PPP.- Useful for studying nucleotide salvage pathways. | - Ribose is not a primary cellular fuel source, so uptake and metabolism can be cell-type dependent.- The carbon backbone can be rearranged, complicating flux analysis in central carbon metabolism. |
| [U-¹³C]-Glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Serine Synthesis, Fatty Acid Synthesis | - Provides a global overview of central carbon metabolism.- High rates of uptake and metabolism in most cell types.- Well-established methodologies and extensive literature for comparison. | - Indirectly measures PPP flux through the scrambling of ¹³C labels.- Can be challenging to resolve fluxes at branch points without using specific isotopomers. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | - Specifically designed to differentiate between glycolytic and PPP flux by analyzing the labeling pattern of lactate.[1] | - Provides limited information about other pathways in central carbon metabolism. |
| [U-¹³C]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism, Reductive Carboxylation | - Excellent for probing TCA cycle activity and glutamine-dependent biosynthetic pathways.- Traces nitrogen metabolism in conjunction with carbon. | - Provides limited information on glucose metabolism and the PPP. |
Experimental Protocols
A well-defined experimental protocol is critical for reproducible and interpretable metabolomics data. The following is a generalized protocol for stable isotope labeling in adherent mammalian cells, which can be adapted for D-Ribose-¹³C and other labeled substrates.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 50-80% confluency. Ensure cells are in the exponential growth phase.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled form of the tracer) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₅]-D-Ribose). For precise flux analysis, a chemically defined medium is recommended.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the metabolic pathway of interest to reach isotopic steady state.
Metabolite Extraction
-
Quenching Metabolic Activity: Place the culture vessel on ice to rapidly halt metabolic processes.
-
Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Extraction:
-
Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
-
Cell Lysis and Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. The samples can be stored at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon atoms from different tracers is crucial for interpreting labeling patterns. The following diagrams, generated using Graphviz, illustrate key metabolic pathways and the experimental workflow.
Caption: A generalized workflow for stable isotope tracing experiments.
Caption: The Pentose Phosphate Pathway and its connection to nucleotide synthesis.
Caption: Overview of central carbon metabolism showing the entry points of different tracers.
Conclusion: Selecting the Right Tool for the Job
The choice of a ¹³C-labeled substrate is a critical decision in the design of metabolomics experiments. While [U-¹³C]-glucose provides a broad overview of central carbon metabolism, D-Ribose-¹³C offers a targeted and powerful approach for dissecting the pentose phosphate pathway and nucleotide biosynthesis. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially combining D-Ribose-¹³C with glucose and glutamine tracers in parallel experiments, will yield the most detailed and robust insights into the intricate metabolic landscape of the cell. Researchers are encouraged to carefully consider their specific biological questions to select the tracer that will best illuminate the metabolic pathways at the heart of their investigation.
References
Assessing Pentose Phosphate Pathway Fluxes: A Comparative Guide to 13C Tracers
For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes is crucial for understanding cellular physiology and identifying therapeutic targets. The Pentose Phosphate Pathway (PPP) is a vital metabolic route for producing NADPH and precursors for nucleotide biosynthesis. This guide provides a comprehensive comparison of isotopic tracer strategies for estimating PPP fluxes, focusing on the established use of ¹³C-labeled glucose and exploring the potential of D-Ribose-¹³C.
Executive Summary
The gold standard for quantifying Pentose Phosphate Pathway (PPP) fluxes is ¹³C-Metabolic Flux Analysis (¹³C-MFA) using ¹³C-labeled glucose as a tracer. The isotopic labeling patterns in downstream metabolites, particularly the ribose moiety of RNA, provide crucial data for accurately resolving fluxes through the oxidative and non-oxidative branches of the PPP. While the direct use of D-Ribose-¹³C as a tracer is not a widely adopted or validated method, this guide will compare the established glucose-based approach with the theoretical applications and potential limitations of using labeled ribose. We will provide a detailed overview of the experimental and computational workflows, present comparative data on the precision of flux estimations, and offer insights into selecting the appropriate tracer for specific research questions.
The Established Method: ¹³C-Glucose Tracers
The most common and well-validated approach to quantifying PPP fluxes involves culturing cells in a medium where the primary carbon source, glucose, is replaced with a ¹³C-labeled isotopologue. As cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, it is possible to deduce the relative activities of different metabolic pathways.
Key Concepts:
-
Tracer Selection is Critical: The choice of ¹³C-glucose isotopologue significantly impacts the precision of flux estimations for specific pathways. For the PPP, [1,2-¹³C₂]glucose is frequently used as it can distinguish between glycolysis and the PPP based on the labeling patterns of resulting metabolites.
-
RNA-Ribose Labeling Enhances Precision: The ribose-5-phosphate produced by the PPP is a direct precursor for nucleotide synthesis. Analyzing the isotopic labeling of ribose derived from hydrolyzed RNA provides a direct readout of PPP activity and has been shown to greatly improve the precision of flux estimations in the upper central carbon metabolism, including the PPP.
-
Parallel Labeling Experiments: Utilizing multiple ¹³C-glucose tracers in parallel experiments can further constrain the flux solution and improve the overall accuracy and precision of the metabolic flux map.
Experimental and Computational Workflow
The overall process of ¹³C-MFA involves several key stages, from experimental design to data analysis and flux estimation.
A Researcher's Guide to Statistical Analysis of D-Ribose-¹³C Labeling Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and software for the statistical analysis of D-Ribose-¹³C labeling data. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate tools for your research needs.
The analysis of D-Ribose-¹³C labeling data is a cornerstone of metabolic flux analysis (MFA), offering deep insights into cellular metabolism, particularly the Pentose Phosphate Pathway (PPP). The choice of analytical software and experimental protocol can significantly impact the accuracy and resolution of the determined metabolic fluxes. This guide compares common software tools, outlines detailed experimental procedures, and discusses the statistical models that form the foundation of these analyses.
Comparative Analysis of ¹³C-MFA Software
The selection of appropriate software is critical for accurate and efficient analysis of ¹³C labeling data. Several packages are available, each with its own set of algorithms, features, and user interfaces. A comparison of the most widely used software is presented below.
| Feature | 13CFLUX2 | INCA | Metran | OpenFlux |
| Core Algorithm | Elementary Metabolite Units (EMU), Cumomer | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU) |
| Platform | C++, with Java and Python add-ons (Linux/Unix) | MATLAB | MATLAB | MATLAB |
| Key Features | High-performance computing, supports multicore CPUs and clusters, uses FluxML for model description.[1] | User-friendly graphical interface, supports both steady-state and isotopically non-stationary MFA.[2][3] | Well-established and widely used in the academic community. | Open-source and customizable. |
| Performance | Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[1] | Efficient simulation of comprehensive NMR and MS datasets.[2] | A study comparing FreeFlux to Metran and INCA showed comparable flux estimation results for E. coli and Synechocystis models.[4] | Performance is dependent on the specific implementation and metabolic model. |
| Data Input | FluxML format | MATLAB-based scripts, graphical user interface | Text files | MATLAB-based scripts |
| Statistical Analysis | Goodness-of-fit tests, confidence intervals. | Built-in statistical tests for goodness-of-fit.[2] | Comprehensive statistical analysis to determine goodness-of-fit and calculate confidence intervals.[5][6] | User-defined statistical analysis. |
Experimental Protocols for D-Ribose-¹³C Labeling
The precision of metabolic flux analysis is highly dependent on the quality of the experimental data. Including isotopic labeling data from RNA-bound ribose has been shown to significantly enhance the resolution of metabolic fluxes in the upper part of metabolism, particularly the net and exchange fluxes in the Pentose Phosphate Pathway.[7][8]
Experimental Workflow
The general workflow for a D-Ribose-¹³C labeling experiment involves cell cultivation with a ¹³C-labeled substrate, followed by sample quenching, extraction of metabolites and RNA, hydrolysis of RNA to release ribose, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).
References
- 1. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility in D-Ribose-¹³C Metabolic Labeling Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies and factors influencing the reproducibility of D-Ribose-¹³C metabolic labeling experiments. By understanding and controlling key experimental variables, researchers can significantly improve the consistency and reliability of their metabolic flux analysis data.
Metabolic labeling with stable isotopes like ¹³C-D-ribose is a powerful technique for tracing the flow of metabolites through cellular pathways, offering critical insights into metabolic function in various research areas, including drug development and disease modeling. However, the reproducibility of these experiments can be influenced by a multitude of factors. This guide outlines best practices, presents a generalized experimental protocol, and visualizes the metabolic workflow to aid in the design and execution of robust and reproducible D-Ribose-¹³C labeling studies.
Factors Influencing Experimental Reproducibility
| Factor Category | Key Consideration | Impact on Reproducibility | Recommended Best Practices |
| Experimental Design | Choice of ¹³C-labeled tracer | The specific isotopomer of the tracer (e.g., [1-¹³C]glucose vs. [U-¹³C]glucose) determines which pathways are most effectively traced and can significantly alter the resulting labeling patterns.[3][4] | Select tracers based on the specific metabolic pathways of interest. Consider parallel labeling experiments with different tracers to enhance the resolution of flux estimations.[1][3] |
| Isotopic steady state | For steady-state metabolic flux analysis (MFA), it is crucial that the isotopic labeling of metabolites reaches a plateau. Failure to achieve this can lead to inaccurate flux calculations.[3] | Verify isotopic steady state by measuring labeling at multiple time points. If labeling is not at a steady state, instationary ¹³C-MFA methods should be employed.[3] | |
| Cell Culture & Labeling | Cell culture conditions | Variations in media composition, cell density, and growth phase can alter cellular metabolism and, consequently, the incorporation of the ¹³C label. | Maintain consistent and well-defined cell culture conditions, including media formulation and passage number. |
| Duration of labeling | The time allowed for the cells to incorporate the ¹³C label will affect the degree of labeling in downstream metabolites like ribose.[5] | The labeling duration should be optimized based on the turnover rate of the metabolites of interest to achieve isotopic steady state.[5] | |
| Sample Preparation | Quenching of metabolism | Inefficient or inconsistent quenching of metabolic activity during sample harvesting can lead to alterations in metabolite levels and labeling patterns.[2] | Employ rapid and effective quenching methods, such as cold methanol, to halt metabolic activity instantly. |
| Extraction of metabolites | The efficiency of metabolite extraction can vary between samples, leading to quantitative errors. | Use a standardized and validated extraction protocol to ensure consistent recovery of metabolites. | |
| Analytical Measurement | Mass spectrometry method | The choice of mass spectrometry (MS) platform (e.g., GC-MS, LC-MS) and the specific analytical method can influence the detection and quantification of labeled ribose.[6][7] | Utilize a validated and robust MS method. For GC-MS analysis of ribose from RNA, derivatization is a critical step that needs to be consistent.[1][8] |
| Data Analysis | Flux estimation software | Different software packages for ¹³C-MFA may use different algorithms and assumptions, potentially leading to variations in the calculated flux values.[1][8] | Clearly report the software and statistical methods used for flux estimation.[2] |
| Statistical analysis | A thorough statistical analysis is necessary to determine the goodness of fit of the model and the confidence intervals of the estimated fluxes.[1][8] | Perform comprehensive statistical analyses to assess the quality of the flux map.[1][8] |
Generalized Experimental Protocol for D-Ribose-¹³C Labeling and Analysis
The following protocol provides a detailed, generalized methodology for conducting a D-Ribose-¹³C metabolic labeling experiment, primarily focusing on the analysis of ribose derived from RNA, a common and robust method for assessing pentose phosphate pathway (PPP) flux.
I. Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a predetermined density to ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the cell culture medium containing the desired ¹³C-labeled precursor, typically a specific isotopomer of glucose (e.g., [1,2-¹³C]glucose), at a known concentration.
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in the ribose pools. This duration should be empirically determined but often ranges from 18 to 24 hours.[3]
II. Sample Harvesting and Quenching
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 7% perchloric acid or cold methanol).
-
Cell Lysis and Fractionation: Lyse the cells and separate the macromolecules (including RNA) from the small molecule metabolites.
III. RNA Isolation and Hydrolysis
-
RNA Isolation: Isolate total RNA from the macromolecular fraction using a standard RNA extraction kit or protocol.
-
RNA Hydrolysis: Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, and uridine) using an appropriate enzyme such as nuclease P1.
-
Ribose Liberation: Further hydrolyze the ribonucleosides to release the ribose moiety.
IV. Derivatization and GC-MS Analysis
-
Derivatization: Chemically derivatize the ribose to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to convert it to its aldonitrile acetate derivative.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of the ribose. This provides information on the extent and pattern of ¹³C incorporation.[1][8]
V. Data Analysis and Flux Estimation
-
Mass Isotopomer Distribution (MID) Calculation: Correct the raw MS data for the natural abundance of ¹³C to determine the MID of the ribose.
-
Metabolic Flux Analysis (MFA): Use a computational software package (e.g., Metran) to estimate the intracellular metabolic fluxes by fitting the experimentally determined MIDs to a metabolic network model.[1][8]
-
Statistical Validation: Perform statistical tests to assess the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes.[1][8]
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams have been generated using Graphviz.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis - ProQuest [proquest.com]
D-Ribose-¹³C for Method Validation: A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
In the validation of new analytical methods designed to probe cellular metabolism, the choice of standard is paramount. While traditional analytical standards are used to assess instrument performance, isotopic tracers like D-Ribose-¹³C serve a distinct but critical validation role: confirming an analytical method's capacity to accurately measure metabolic pathway activity. This guide provides an objective comparison of D-Ribose-¹³C and other commonly used isotopic tracers for validating analytical methods in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Introduction to Isotopic Tracers in Analytical Method Validation
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates of metabolic reactions (fluxes) in living cells. The principle lies in introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the incorporation of ¹³C into downstream metabolites.
The validation of an analytical method for ¹³C-MFA is not merely about determining limits of detection or linearity with a single compound. Instead, it involves demonstrating that the method can accurately and precisely quantify the distribution of ¹³C isotopes (isotopomer distribution) within key metabolites. This distribution is a direct reflection of the metabolic pathways' activities. Therefore, isotopic tracers like D-Ribose-¹³C are essential tools for such validation, providing a known metabolic input to challenge and verify the method's performance.
D-Ribose-¹³C: A Targeted Tool for the Pentose Phosphate Pathway
D-Ribose-¹³C is a specialized isotopic tracer primarily used to investigate the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that produces NADPH (essential for reductive biosynthesis and antioxidant defense) and the precursors for nucleotide biosynthesis.
Key Advantages of D-Ribose-¹³C:
-
Direct Interrogation of the PPP: As a five-carbon sugar, ribose directly enters the non-oxidative branch of the PPP, providing a targeted means to study the fluxes within this pathway.
-
Complementary to Glucose Tracers: It can be used in conjunction with ¹³C-labeled glucose to resolve complex fluxes and exchanges between glycolysis and the PPP.
Limitations:
-
Limited Scope: Its application is largely confined to the PPP and nucleotide biosynthesis. It does not provide a global view of central carbon metabolism in the way that ¹³C-glucose does.
-
Cellular Uptake Variability: The efficiency of exogenous ribose uptake can vary significantly between different cell types, potentially complicating the interpretation of results.
Alternative Isotopic Tracers for Broader Metabolic Validation
The most common alternative to D-Ribose-¹³C for probing the PPP and central carbon metabolism is positionally labeled ¹³C-glucose.
-
[1,2-¹³C₂]glucose: This is a powerful tracer for simultaneously assessing glycolysis and the PPP. The differential processing of the C1 and C2 carbons in these two pathways leads to distinct labeling patterns in downstream metabolites. For instance, glycolysis of [1,2-¹³C₂]glucose produces doubly labeled pyruvate, while the oxidative PPP removes the C1 carbon, leading to singly labeled intermediates.
-
[U-¹³C₆]glucose: Uniformly labeled glucose is often used to get a broad overview of carbon metabolism, as all carbons in the resulting metabolites will be labeled if they are derived from glucose.
Comparative Analysis of Isotopic Tracers
The choice of tracer profoundly impacts the precision of flux estimations for different pathways. The following table compares D-Ribose-¹³C with commonly used ¹³C-glucose tracers for the purpose of validating an analytical method's ability to measure metabolic fluxes.
| Tracer | Primary Metabolic Pathway(s) Targeted | Key Advantages for Method Validation | Limitations for Method Validation |
| D-Ribose-¹³C | Pentose Phosphate Pathway (non-oxidative branch), Nucleotide Biosynthesis | - Directly tests the method's ability to detect labeling in PPP intermediates and ribonucleosides.- Can validate the separation and detection of five-carbon sugar phosphates. | - Does not effectively challenge the method's ability to measure glycolytic or TCA cycle fluxes.- Results can be influenced by variable cellular uptake. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (oxidative branch) | - Provides a robust validation of the method's ability to distinguish between different metabolic routes through distinct labeling patterns in common metabolites (e.g., lactate, pyruvate).- Offers high precision for quantifying PPP flux.[1] | - Interpretation of labeling patterns can be complex due to carbon scrambling in the non-oxidative PPP. |
| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid & Fatty Acid Synthesis | - Validates the method's dynamic range and ability to detect a wide range of labeled metabolites across central carbon metabolism.- Useful for assessing overall metabolic activity. | - May not provide sufficient resolution to precisely quantify fluxes through parallel or cyclical pathways without additional tracers. |
Experimental Protocols
A successful ¹³C-MFA experiment for method validation requires meticulous execution. Below are generalized protocols for cell culture, metabolite extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Adaptation to Medium: Culture cells in a defined medium where the primary carbon source (e.g., glucose) can be fully replaced with its ¹³C-labeled counterpart.
-
Introduction of Tracer: Once cells have reached the desired confluency, replace the medium with one containing the ¹³C-labeled tracer (e.g., D-Ribose-¹³C, [1,2-¹³C₂]glucose). The concentration should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells with the tracer for a duration sufficient to reach isotopic steady state, where the labeling of intracellular metabolites is stable. This often requires time-course experiments for initial validation.[2]
-
Metabolism Quenching and Cell Harvesting: Rapidly aspirate the labeling medium and quench metabolism by adding a cold solvent (e.g., -80°C methanol). Harvest the cells by scraping.
Metabolite Extraction
-
Solvent Extraction: Extract metabolites using a cold solvent mixture, such as methanol:acetonitrile:water (50:30:20).
-
Cell Lysis: Disrupt the cells through sonication or freeze-thaw cycles.
-
Centrifugation: Pellet cell debris by centrifugation at a high speed and low temperature.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract, typically using a vacuum concentrator.
Analytical Methodologies
a) GC-MS Analysis
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., MTBSTFA) to increase their volatility for gas chromatography.[3]
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Separate the metabolites on a suitable GC column.
-
Mass Spectrometry Analysis: Analyze the eluting compounds by mass spectrometry, collecting full scan data or using selected ion monitoring (SIM) to determine the mass isotopomer distributions of target metabolites.[1]
b) LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography.
-
Injection: Inject the sample into the LC-MS system.
-
Chromatographic Separation: Separate the metabolites using a method appropriate for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry Analysis: Detect the metabolites using a high-resolution mass spectrometer to accurately determine their mass and the distribution of ¹³C isotopologues.[4]
Data Analysis and Interpretation
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[2]
-
Metabolic Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic network model. This process estimates the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.
-
Method Validation Assessment: The validated analytical method should yield precise and accurate flux values that are consistent with known metabolic states. Comparing the flux results obtained with different tracers can further validate the method's robustness.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the experimental process.
Caption: Carbon flow through the Pentose Phosphate Pathway.
Caption: A typical workflow for a ¹³C-MFA experiment.
Conclusion
D-Ribose-¹³C serves as a valuable, specialized tool for validating analytical methods aimed at quantifying fluxes through the pentose phosphate pathway. Its targeted nature provides a clear test of a method's ability to measure labeling in key five-carbon sugar phosphates and their downstream products. However, for a comprehensive validation of analytical methods intended for broader metabolic studies, a multi-tracer approach is recommended. By comparing the results from D-Ribose-¹³C with those from versatile tracers like [1,2-¹³C₂]glucose, researchers can build a high degree of confidence in their analytical platform's ability to accurately and precisely map the intricate workings of cellular metabolism. This robust validation is a critical step in ensuring the reliability of data in drug discovery and development, as well as in fundamental biological research.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking D-Ribose-13C tracing against established metabolic models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Ribose-13C tracing against established metabolic models, particularly those utilizing various 13C-labeled glucose tracers, for quantifying metabolic fluxes. The content is supported by experimental data and detailed methodologies to assist in the design and interpretation of metabolic flux analysis (MFA) studies.
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to elucidate the rates (fluxes) of intracellular metabolic pathways.[1] By introducing a substrate labeled with a stable isotope, such as carbon-13 (13C), researchers can track the flow of carbon atoms through a metabolic network.[1] The choice of the isotopic tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the estimated fluxes.[2][3] While uniformly and positionally labeled glucose tracers are the most common choices for probing central carbon metabolism, this compound offers a more targeted approach for investigating specific pathways, most notably the Pentose Phosphate Pathway (PPP).
Performance Comparison: this compound vs. Glucose Tracers
The selection of an appropriate 13C tracer is paramount for achieving accurate and precise flux measurements. The following tables summarize the quantitative performance and qualitative characteristics of this compound compared to commonly used 13C-labeled glucose tracers for analyzing the Pentose Phosphate Pathway and Glycolysis.
Table 1: Quantitative Performance of 13C Tracers in Pentose Phosphate Pathway (PPP) Flux Estimation
| Tracer | Relative Precision of Oxidative PPP Flux | Relative Precision of Non-Oxidative PPP Flux | Key Metabolites for Measurement | Reference |
| This compound (projected) | High | Very High | RNA Ribose, PPP intermediates | Inferred from[4][5] |
| [1,2-13C2]Glucose | High | High | 3-Phosphoglycerate, Lactate, RNA Ribose | [2][3][6] |
| [U-13C6]Glucose | Moderate | Moderate | Amino acids, RNA Ribose | [2] |
| [1-13C]Glucose | Moderate | Low | CO2, Amino acids | [2] |
Table 2: Qualitative Comparison of 13C Tracers for Central Carbon Metabolism
| Feature | This compound | [1,2-13C2]Glucose | [U-13C6]Glucose |
| Primary Application | Targeted analysis of PPP, nucleotide synthesis | High-resolution analysis of PPP and Glycolysis | Global analysis of central carbon metabolism |
| Advantages | Direct entry into the PPP, potentially simplifying flux calculations for this pathway. | Excellent for distinguishing between glycolysis and PPP flux. | Provides broad labeling across central carbon metabolism. |
| Limitations | Limited insight into glycolysis and upstream pathways. Cellular uptake can be variable. | Labeling patterns can become complex in downstream pathways. | Can be less informative for specific pathway branch points compared to positional tracers. |
| Cost | Generally higher | Moderate | Lower |
Signaling Pathways and Experimental Workflows
Pentose Phosphate Pathway (PPP)
The PPP is a central metabolic pathway that operates in parallel with glycolysis. It is crucial for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide biosynthesis. The pathway consists of an oxidative and a non-oxidative branch.
Caption: The Pentose Phosphate Pathway, showing oxidative and non-oxidative branches.
Experimental Workflow for 13C-MFA
The general workflow for a 13C-MFA experiment is a multi-step process that involves cell culture, isotopic labeling, sample analysis, and computational modeling.
Caption: General workflow for a 13C Metabolic Flux Analysis (13C-MFA) experiment.
Experimental Protocols
Key Experiment: 13C-MFA using this compound Tracer
This protocol outlines the key steps for conducting a 13C-MFA experiment using a this compound tracer. It is adapted from established 13C-MFA protocols.[7][8]
1. Cell Culture and Isotopic Labeling:
-
Culture cells in a chemically defined medium to ensure metabolic and isotopic steady state.
-
For the labeling experiment, switch the cells to a medium containing the 13C-labeled D-Ribose (e.g., [U-13C5]D-Ribose or a positionally labeled variant) at a known concentration. The concentration should be sufficient to achieve significant labeling in the metabolites of interest.
-
Continue the culture for a duration sufficient to reach isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but is typically between 18 and 24 hours.[6]
2. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., 60% methanol at -20°C).
-
Scrape the cells and collect them.
-
Perform metabolite extraction using a suitable solvent system, such as a methanol/water/chloroform mixture, to separate polar metabolites from lipids and proteins.
3. Sample Preparation for GC-MS Analysis:
-
Dry the polar metabolite extracts.
-
For analysis of RNA ribose, hydrolyze the RNA to its constituent ribonucleosides or ribose.[4][5]
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
4. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, providing the mass isotopomer distributions (MIDs) for each metabolite.[1]
5. Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of 13C and other isotopes.
-
Use a computational software package (e.g., INCA, Metran) to estimate the intracellular fluxes.[9] This involves fitting the experimental MIDs to a stoichiometric model of the metabolic network.
-
The software performs an iterative optimization to minimize the difference between the simulated and measured labeling patterns, yielding the best-fit flux values.
-
Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Conclusion
This compound tracing presents a valuable, targeted approach for the in-depth investigation of the Pentose Phosphate Pathway and nucleotide biosynthesis. While established glucose tracers like [1,2-13C2]glucose offer a broader view of central carbon metabolism with high precision for the PPP, this compound can provide more direct and potentially less ambiguous data for fluxes within the PPP itself. The choice of tracer should be guided by the specific research question, with this compound being particularly advantageous when the primary focus is on the dynamics of the PPP and its downstream pathways. The experimental and computational workflows for this compound tracing are largely consistent with standard 13C-MFA practices, allowing for its integration into existing metabolic research programs.
References
- 1. gcms.cz [gcms.cz]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. High-resolution 13C metabolic flux analysis - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of D-Ribose-¹³C: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of D-Ribose-¹³C, a non-hazardous, isotopically labeled sugar used in various research applications. Adherence to these protocols will help your institution maintain regulatory compliance and foster a culture of safety.
Immediate Safety and Handling Considerations
While D-Ribose-¹³C is not classified as a hazardous substance, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[1] May be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye or respiratory tract irritation.[1][2] In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[1][2] Personal protective equipment, including gloves, protective clothing, and safety goggles, should be worn when handling this compound.[1]
Quantitative Data Summary
D-Ribose-¹³C is not listed as a hazardous substance, and therefore, specific quantitative disposal limits are not typically defined by regulatory bodies. Disposal is primarily governed by local, state, and federal regulations for non-hazardous chemical waste.
| Parameter | Value | Regulatory Framework |
| Hazard Classification | Not a hazardous substance or mixture | OSHA HCS2012 |
| Environmental Hazards | Not considered harmful to aquatic organisms | Based on SDS information[1] |
| Disposal Requirement | Must comply with local, state, and federal regulations | Universal requirement for chemical waste[1][3] |
Step-by-Step Disposal Protocol for D-Ribose-¹³C
This protocol outlines the standard procedure for the disposal of unused D-Ribose-¹³C and associated waste.
Waste Identification and Segregation:
-
Unused Product: Keep D-Ribose-¹³C in its original container. Do not mix it with other chemical waste.
-
Contaminated Materials: Any materials, such as weigh boats, pipette tips, or gloves, that come into direct contact with D-Ribose-¹³C should be considered contaminated waste.
Spill Management:
-
Mechanically collect the spilled material by sweeping or shoveling.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
Waste Collection and Storage:
-
Solid Waste: Place the original container of unused D-Ribose-¹³C and any contaminated solid waste into a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Solutions: Aqueous solutions of D-Ribose-¹³C should be collected in a sealed, labeled container. While not environmentally hazardous, they should not be disposed of down the drain.[1][3]
Professional Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the collected D-Ribose-¹³C waste.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for D-Ribose-¹³C.
-
Waste materials should be disposed of under conditions that meet Federal, State, and local environmental control regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of D-Ribose-¹³C.
Caption: Workflow for the proper disposal of D-Ribose-¹³C.
References
Personal protective equipment for handling D-Ribose-13C
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for D-Ribose-13C, a stable isotope-labeled sugar crucial in various research applications. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
This compound is a non-radioactive, stable isotope-labeled compound. Therefore, the primary safety concerns are associated with the chemical properties of D-ribose itself, which is considered to have low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE) and handling procedures are necessary to mitigate any potential hazards, such as irritation upon contact or inhalation of dust particles.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles are required to prevent eye contact with dust particles. A face shield may be necessary for operations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. |
| Body Protection | A standard laboratory coat or protective clothing is recommended to prevent contamination of personal clothing. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH/CEN approved respirator should be used.[1] |
Operational Plan for Handling this compound
This step-by-step plan outlines the safe handling of this compound from receipt to disposal.
| Step | Procedure |
| 1. Receiving | Upon receipt, inspect the container for any damage. Store the container in a cool, dry, and well-ventilated area away from light and moisture.[1] |
| 2. Preparation | Before handling, ensure the work area is clean and all necessary PPE is donned. If there is a potential for dust formation, work in a fume hood or a well-ventilated area.[1] |
| 3. Handling | Avoid direct contact with the skin, eyes, and clothing.[2] Minimize the creation of dust. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1] |
| 4. Storage | Keep the container tightly closed when not in use. Store at room temperature.[1] As a stable isotope-labeled compound, no special storage conditions beyond those for the unlabeled material are necessary.[3] |
| 5. Spills | In the event of a spill, avoid dust formation.[1] Mechanically sweep or shovel the material into a suitable container for disposal.[1] Ensure the area is thoroughly cleaned after the spill is contained. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as unused product.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not mix with other waste. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, weighing paper, containers) should be disposed of in accordance with federal, state, and local environmental control regulations.[1] |
| Empty Containers | Handle uncleaned containers as you would the product itself. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of procedures for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
